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MI-463

Cat. No.: B609025
M. Wt: 484.5 g/mol
InChI Key: DZACSLYTXLZAAF-UHFFFAOYSA-N
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Description

MI-463 is an inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins (IC50 = 15 nM). It inhibits growth of mouse bone marrow cells (BMCs) expressing the MLL fusion protein MLL-AF9 (GI50 = 0.23 µM), as well induces differentiation of MLL-AF9-transformed BMCs. This compound (0.75-6 µM) reduces colony formation by patient-derived acute myeloid leukemia (AML) cells. It reduces tumor growth in an MV4-11 mouse xenograft model when administered at a dose of 35 mg/kg.>This compound is a potent menin-MLL inhibitor with IC50=15.3 nM and Kd=9.9 nM. This compound shows its profound effects in MLL leukemia cells and substantial survival benefit in mouse models of MLL leukemia. Pharmacologic inhibition of the menin-MLL interaction represents an effective treatment for MLL leukemias in vivo and provide advanced molecular scaffold for clinical lead identification. Chromosomal translocations affecting mixed lineage leukemia gene (MLL) result in acute leukemias resistant to therapy. The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin, providing basis for therapeutic intervention.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23F3N6S B609025 MI-463

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACSLYTXLZAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-463: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

MI-463 is a potent and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a subset of aggressive acute leukemias, making this compound a promising therapeutic agent.[2] This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions by directly binding to the protein menin with a low nanomolar binding affinity, effectively blocking its interaction with MLL fusion proteins.[3] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic fusion proteins. These MLL fusion proteins require interaction with menin for their leukemogenic activity.[2] By disrupting this critical interaction, this compound inhibits the downstream signaling pathways that promote leukemic cell proliferation and survival.[3]

The inhibition of the menin-MLL interaction by this compound leads to a significant reduction in the expression of downstream target genes, such as Hoxa9 and Meis1, which are highly upregulated in MLL leukemias and are crucial for leukemogenesis.[3][4][5] This on-target activity ultimately results in the inhibition of cell growth, induction of cell differentiation, and a delay in leukemia progression.[1][3][5]

Below is a diagram illustrating the signaling pathway and the inhibitory effect of this compound.

MI463_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Hoxa9_Meis1 Hoxa9/Meis1 Genes DNA->Hoxa9_Meis1 Targets Transcription Leukemogenic Gene Transcription Hoxa9_Meis1->Transcription Leukemia_Cell Leukemic Cell Proliferation & Survival Transcription->Leukemia_Cell MI463 This compound MI463->Menin

Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.

Quantitative Efficacy Data

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cells in a variety of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

ParameterValueCell Line/SystemReference
IC50 15.3 nMMenin-MLL Interaction Assay[1][5][6]
GI50 0.23 µMMurine bone marrow cells (MLL-AF9)[1][3][5]
GI50 Range 250 - 570 nMHuman MLL leukemia cell lines[3]

Table 2: In Vivo Efficacy in Mouse Models

Mouse ModelTreatment Dose & RegimenOutcomeReference
MV4;11 Xenograft35 mg/kg, once daily (i.p.)Strong inhibition of tumor growth[1][7]
MLL-AF9 TransplantNot specified70% increase in median survival[7]
MLL-AF6 TransplantNot specified~35% survival benefit[8]

Table 3: Pharmacokinetic Properties

ParameterValueSpeciesReference
Oral Bioavailability 45%Mouse[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Co-Immunoprecipitation Assay

This assay was utilized to confirm that this compound can effectively inhibit the menin-MLL-AF9 interaction within mammalian cells.[3]

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transfected with a plasmid expressing the MLL-AF9 fusion protein.

  • Compound Treatment: Transfected cells are treated with either DMSO (vehicle control), this compound, or a related compound (MI-503) at sub-micromolar concentrations.

  • Cell Lysis: Following treatment, cells are lysed to extract total protein.

  • Immunoprecipitation: The MLL-AF9 fusion protein is immunoprecipitated from the cell lysates using an appropriate antibody.

  • Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The presence of menin in the complex is detected using an anti-menin antibody. A reduction in the amount of co-immunoprecipitated menin in the this compound treated samples compared to the control indicates inhibition of the interaction.

Cell Growth Inhibition (GI50) Assay

This assay measures the concentration of this compound required to inhibit the growth of leukemia cells by 50%.[3][5]

  • Cell Seeding: Murine bone marrow cells transformed with the MLL-AF9 oncogene or various human MLL leukemia cell lines are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or DMSO as a control.

  • Incubation: The cells are cultured at 37°C for 7 days. On day 4, the media is changed, and fresh compound is added.

  • Viability Assessment: After 7 days, cell viability is assessed using an MTT cell proliferation assay kit. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

The workflow for the cell growth inhibition assay is depicted below.

Cell_Growth_Assay_Workflow start Start cell_seeding Seed Leukemia Cells in Multi-well Plates start->cell_seeding compound_treatment Treat with this compound (various concentrations) cell_seeding->compound_treatment incubation Incubate for 7 Days (refresh on day 4) compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_gi50 Calculate GI50 Value read_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for determining the GI50 of this compound.

Mouse Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.[1]

  • Cell Implantation: 5 x 106 MV4;11 human MLL leukemia cells are subcutaneously injected into 4-6 week old female BALB/c nude mice.

  • Tumor Growth: Tumors are allowed to grow to a size of approximately 100 mm3.

  • Treatment Administration: Mice are treated once daily with intraperitoneal (i.p.) injections of either this compound (at a designated dose, e.g., 35 mg/kg) or a vehicle control (e.g., 25% DMSO, 25% PEG400, 50% PBS).

  • Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: The tumor growth in the this compound treated group is compared to the vehicle-treated group to determine the extent of tumor growth inhibition.

Conclusion

This compound is a highly potent and specific inhibitor of the menin-MLL interaction with promising preclinical activity in models of MLL-rearranged leukemia. Its favorable pharmacokinetic profile, including oral bioavailability, further supports its potential as a therapeutic agent.[4][5] The data presented in this guide highlight the on-target efficacy of this compound and provide a strong rationale for its continued investigation and development for the treatment of this aggressive hematological malignancy.

References

The Discovery and Development of MI-463: A Menin-MLL Inhibitor for MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MI-463 is a potent and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction between menin and the mixed-lineage leukemia (MLL) protein.[1][2][3] This interaction is a key driver in MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognoses.[4][5] By disrupting the menin-MLL complex, this compound effectively downregulates the expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to cell differentiation, growth inhibition, and a significant survival benefit in preclinical models of MLL leukemia.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this promising therapeutic area.

Introduction

Acute leukemias carrying chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene are prevalent in approximately 5-10% of adult cases and a striking 70% of infant acute leukemias.[1] These rearrangements result in the formation of MLL fusion proteins that are dependent on an interaction with the protein menin to drive their leukemogenic activity.[6] The menin-MLL interaction is therefore a prime therapeutic target.[7][8] this compound emerged from structure-based drug design efforts to develop small molecules that can effectively and selectively block this critical protein-protein interaction.[1]

Mechanism of Action

This compound functions by directly binding to menin with high affinity, occupying the binding pocket that would otherwise be engaged by the MLL protein.[1] This competitive inhibition disrupts the formation of the menin-MLL complex, which is essential for the recruitment of the MLL fusion protein to its target gene promoters. Consequently, the expression of downstream target genes, including the key oncogenes HOXA9 and MEIS1, is significantly reduced.[1][2][3] This leads to the induction of differentiation and inhibition of proliferation in MLL-rearranged leukemia cells.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and favorable pharmacological properties.

Parameter Value Assay Reference
IC50 (Menin-MLL Interaction) 15.3 nMFluorescence Polarization[3][9]
Binding Affinity (Kd) to Menin 9.9 nMIsothermal Titration Calorimetry[10]
GI50 (MLL-AF9 transformed BMCs) 0.23 µMMTT Assay (7 days)[1][2][3]
Oral Bioavailability (Mouse) ~45%Pharmacokinetic Studies[2][3]

Table 1: In Vitro Activity and Pharmacokinetics of this compound

Animal Model Treatment Outcome Reference
MV4;11 Xenograft35 mg/kg, i.p., once daily~3-fold decrease in tumor volume at 28 days[4]
MLL-AF9 Transplant ModelNot Specified~70% increase in median survival[4]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

MI463_Mechanism_of_Action cluster_0 Normal State in MLL-Rearranged Leukemia cluster_1 Action of this compound Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Binding HOXA9_MEIS1 HOXA9/MEIS1 DNA->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemia Progression HOXA9_MEIS1->Leukemogenesis Drives MI463 This compound Menin_Inhibited Menin MI463->Menin_Inhibited Binds & Inhibits MLL_Fusion_Unbound MLL Fusion Protein Menin_Inhibited->MLL_Fusion_Unbound Interaction Blocked DNA_Unbound DNA MLL_Fusion_Unbound->DNA_Unbound Binding Prevented HOXA9_MEIS1_Down HOXA9/MEIS1 DNA_Unbound->HOXA9_MEIS1_Down Downregulation Differentiation_Apoptosis Differentiation & Apoptosis HOXA9_MEIS1_Down->Differentiation_Apoptosis Induces

Figure 1: Mechanism of Action of this compound in MLL-Rearranged Leukemia.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation FP_Assay Fluorescence Polarization Assay (IC50 Determination) ITC_Assay Isothermal Titration Calorimetry (Kd Determination) FP_Assay->ITC_Assay CoIP_Assay Co-Immunoprecipitation (Target Engagement) ITC_Assay->CoIP_Assay MTT_Assay MTT Cell Viability Assay (GI50 in MLL cell lines) CoIP_Assay->MTT_Assay qRT_PCR qRT-PCR (HOXA9/MEIS1 Expression) MTT_Assay->qRT_PCR PK_Studies Pharmacokinetic Studies (Oral Bioavailability) qRT_PCR->PK_Studies Xenograft_Model MV4;11 Xenograft Model (Tumor Growth Inhibition) PK_Studies->Xenograft_Model Survival_Study Leukemia Transplant Model (Survival Analysis) Xenograft_Model->Survival_Study

Figure 2: Experimental Workflow for the Preclinical Evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the development of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the menin-MLL interaction.

  • Principle: This assay measures the change in polarization of a fluorescently labeled MLL peptide upon binding to the larger menin protein. Unlabeled inhibitors compete with the labeled peptide, causing a decrease in polarization.

  • Protocol:

    • A fluorescently labeled MLL-derived peptide (e.g., FITC-MLL) is used as the probe.

    • Reactions are set up in a 384-well, low-volume, black plate.

    • Each well contains purified recombinant human menin protein, the FITC-MLL peptide, and varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the binding affinity (dissociation constant, Kd) and stoichiometry of this compound to menin.

  • Principle: ITC directly measures the heat released or absorbed during a binding event.

  • Protocol:

    • Purified recombinant human menin is dialyzed against the ITC buffer (e.g., 50 mM Phosphate pH 7.5, 50 mM NaCl, 1 mM β-mercaptoethanol).

    • This compound is dissolved in the same buffer (with a final DMSO concentration matched in the protein solution, typically <5%).

    • The sample cell of the ITC instrument is filled with the menin solution (e.g., 5-10 µM).

    • The injection syringe is filled with the this compound solution (e.g., 50-100 µM).

    • A series of small injections of this compound into the menin solution are performed at a constant temperature (e.g., 25°C).

    • The heat change after each injection is measured and integrated to generate a binding isotherm.

    • The data is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Co-Immunoprecipitation (Co-IP)
  • Objective: To confirm that this compound disrupts the menin-MLL fusion protein interaction within a cellular context.

  • Protocol:

    • HEK293T cells are transiently transfected with a plasmid expressing an epitope-tagged MLL fusion protein (e.g., MLL-AF9-Flag).

    • After 24-48 hours, the cells are treated with this compound or DMSO for a specified period (e.g., 4-6 hours).

    • Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • The cell lysate is pre-cleared with protein A/G agarose beads.

    • The tagged MLL-AF9 protein is immunoprecipitated using an anti-Flag antibody conjugated to beads.

    • The beads are washed to remove non-specific binding proteins.

    • The immunoprecipitated proteins are eluted and analyzed by SDS-PAGE and Western blotting using antibodies against the Flag tag (to confirm MLL-AF9 pulldown) and menin (to detect co-immunoprecipitated endogenous menin).

MTT Cell Viability Assay
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in leukemia cell lines.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Murine bone marrow cells transformed with MLL-AF9 or human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound or DMSO for 7 days. The medium and compound are replenished on day 4.[3]

    • At the end of the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • GI50 values are calculated from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the effect of this compound on the mRNA expression levels of MLL target genes HOXA9 and MEIS1.

  • Protocol:

    • MLL-AF9 transformed cells are treated with this compound or DMSO for 6 days.[1]

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol or a column-based kit).

    • RNA quality and quantity are assessed.

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qRT-PCR is performed using a real-time PCR system with specific primers and probes for Hoxa9, Meis1, and a housekeeping gene (e.g., β-actin) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

MV4;11 Xenograft Mouse Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Protocol:

    • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

    • MV4;11 human MLL-rearranged leukemia cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³).

    • Mice are randomized into treatment and vehicle control groups.

    • This compound (e.g., 35 mg/kg) or vehicle is administered once daily via intraperitoneal (i.p.) injection.[11]

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study is continued for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.

    • Anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. Its potent and selective inhibition of the menin-MLL interaction, coupled with its favorable oral bioavailability and in vivo efficacy, underscores the therapeutic potential of this approach. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and build upon the promise of this compound and other menin-MLL inhibitors for the treatment of this challenging group of leukemias.

References

MI-463: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

MI-463 is a highly potent and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a significant portion of acute leukemias, particularly those with MLL gene rearrangements.[2][3][4] By disrupting this key interaction, this compound demonstrates selective, on-target activity, leading to the inhibition of leukemia cell proliferation and a significant delay in leukemia progression in preclinical models.[1][2][5] This document provides a comprehensive overview of the binding characteristics, mechanism of action, and experimental evaluation of this compound.

Core Target Binding and Affinity

This compound directly binds to menin with low nanomolar affinity, effectively blocking its interaction with MLL fusion proteins.[2] This inhibitory action is the cornerstone of its anti-leukemic activity. The affinity and inhibitory potency of this compound have been quantified through various biochemical and cellular assays.

ParameterValueAssayCell Line/SystemReference
IC50 15.3 nMFluorescence Polarization (FP) Assay (Menin-MLL Interaction)Biochemical Assay[6][7]
IC50 32 nMFluorescence Polarization (FP) Assay (Menin-FLSN-MLL4–43)Biochemical Assay[8]
GI50 0.23 µM (230 nM)MTT Cell Viability AssayMurine bone marrow cells with MLL-AF9[1][2][7]
GI50 200-500 nMMTT Cell Viability AssayHuman MLL leukemia cell lines[8]

Mechanism of Action: Disrupting the MLL Fusion Oncogenic Program

The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin.[2][3][4] This complex hijacks the transcriptional machinery, leading to the upregulation of key target genes that promote cell proliferation and block differentiation, such as HOXA9 and MEIS1.[1][2]

This compound functions by occupying a pocket on the menin protein, thereby preventing the binding of the MLL fusion protein.[8] This disruption leads to a cascade of downstream effects, including:

  • Reduced expression of MLL fusion target genes: Treatment with this compound significantly decreases the expression of HOXA9 and MEIS1.[1][2][7]

  • Induction of cell differentiation: By inhibiting the oncogenic program, this compound promotes the differentiation of leukemic cells towards a more normal phenotype.[6][7]

  • Inhibition of cell growth and proliferation: The compound shows potent growth-inhibitory effects in various MLL-rearranged leukemia cell lines.[1][2][8]

The signaling pathway affected by this compound is depicted in the following diagram:

MI463_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin Oncogenic_Complex Menin-MLL Fusion Complex Menin->Oncogenic_Complex MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Oncogenic_Complex Target_Genes Target Genes (HOXA9, MEIS1) Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Oncogenic_Complex->Target_Genes Upregulation MI463 This compound MI463->Menin Binds to and inhibits Inhibition_of_Proliferation Inhibition of Proliferation & Induction of Differentiation Inhibition_of_Proliferation->Leukemia_Progression Inhibits FP_Assay_Workflow cluster_components Assay Components Menin Purified Menin Incubation Incubation Menin->Incubation Fluorescent_Peptide Fluorescent MLL Peptide Fluorescent_Peptide->Incubation MI463 This compound (Test Compound) MI463->Incubation Measurement Fluorescence Polarization Measurement Incubation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

References

An In-depth Technical Guide to the Downstream Effects of MI-463

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the molecular and cellular consequences of MI-463, a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Executive Summary

This compound is a preclinical therapeutic candidate specifically designed to disrupt the critical interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant subset of acute leukemias.[1] The leukemogenic activity of MLL fusions is fundamentally dependent on their association with menin.[1][2] By competitively binding to menin, this compound effectively evicts MLL fusion proteins from chromatin, leading to a cascade of downstream events that suppress the leukemic phenotype. The primary consequences of this targeted inhibition are the transcriptional repression of key MLL target genes, such as HOXA9 and MEIS1, which in turn induces cell differentiation, inhibits proliferation, and ultimately leads to a significant anti-leukemic effect in both in vitro and in vivo models.[3][4] This guide summarizes the key quantitative data, outlines the experimental methodologies used to elucidate these effects, and provides visual representations of the core signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been quantified through various preclinical assays, which are summarized below for direct comparison.

Table 1: In Vitro Potency and Cellular Activity of this compound
ParameterValueCell/SystemDescriptionCitation
IC₅₀ 15.3 nMBiochemical AssayConcentration required for 50% inhibition of the menin-MLL interaction.[5]
GI₅₀ 0.23 µMMurine BMCs (MLL-AF9)Concentration for 50% growth inhibition in MLL-AF9 transformed bone marrow cells after 7 days.[3][5][6]
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
ParameterValueModelDosing RegimenCitation
Oral Bioavailability ~45%MouseSingle oral dose[3][5][6]
Tumor Growth Inhibition ~3-fold decreaseMV4;11 Xenograft Mouse35 mg/kg, once daily (i.p.)[4]
Survival Benefit ~35% increaseMLL-AF6 Transplant Mouse45 mg/kg, twice daily (p.o.)[2]
Table 3: Key Downstream Gene Expression Changes Induced by this compound
GeneChange in ExpressionFunctionCitation
HOXA9 Markedly ReducedMLL fusion target, transcription factor, leukemogenesis driver[3][6]
MEIS1 Markedly ReducedHOXA9 cofactor, leukemogenesis driver[3][6]
MEF2C ReducedMLL fusion target[3]
FLT3 ReducedMLL fusion target, receptor tyrosine kinase[3]
ITGAM (CD11b) Substantially IncreasedMyeloid differentiation marker[3]

Signaling Pathway and Mechanism of Action

This compound's mechanism is centered on the direct inhibition of the menin-MLL interaction. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits menin to chromatin, which is essential for the upregulation of pro-leukemic genes like HOXA9 and MEIS1. This compound occupies the MLL binding pocket on menin, preventing this interaction. This leads to the dissociation of the MLL fusion complex from its target gene promoters, subsequent downregulation of their expression, and a shift from proliferation to cellular differentiation.

MI463_Mechanism cluster_nucleus Cell Nucleus cluster_cellular Cellular Outcomes Menin Menin Target_Genes Target Gene Promoters (HOXA9, MEIS1, etc.) Menin->Target_Genes binds to MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Menin recruits MLL_Fusion->Menin MI463 This compound MI463->Menin competitively binds to Transcription Upregulated Gene Expression Target_Genes->Transcription leads to Downregulation Repressed Gene Expression Target_Genes->Downregulation results in Proliferation Leukemic Proliferation Transcription->Proliferation Growth_Inhibition Growth Inhibition & Apoptosis Downregulation->Growth_Inhibition Differentiation Cell Differentiation Downregulation->Differentiation

Caption: Mechanism of this compound action in MLL-rearranged leukemia.

Experimental Protocols

The following sections detail the representative methodologies for key experiments used to characterize the downstream effects of this compound.

Co-Immunoprecipitation (Co-IP) to Validate Target Engagement

This assay is used to confirm that this compound disrupts the interaction between menin and an MLL fusion protein (e.g., MLL-AF9) within a cellular context.

Protocol:

  • Cell Culture and Treatment: Human embryonic kidney 293 (HEK293) cells are transfected with plasmids expressing MLL-AF9 and menin. Cells are then treated with DMSO (vehicle control), 1 µM this compound, or another concentration for 24-48 hours.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against one of the proteins (e.g., anti-FLAG for FLAG-tagged MLL-AF9) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate/antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both menin and the MLL fusion protein to detect the interaction. A reduced menin signal in the this compound-treated lane indicates successful disruption of the protein complex.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method quantifies the changes in mRNA levels of MLL target genes following this compound treatment.[3][7]

Protocol:

  • Cell Treatment: Plate MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and treat with sub-micromolar concentrations of this compound or DMSO for 6 days. Re-supply media and compound at day 3.[7]

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR Reaction: Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, 18S rRNA), and a SYBR Green or TaqMan master mix.

  • Thermocycling: Perform the reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method. The expression of target genes is normalized to the housekeeping gene and expressed as a fold change relative to the DMSO-treated control.

Cell Viability and Growth Inhibition (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the GI₅₀ value.[5][7]

Protocol:

  • Cell Plating and Treatment: Seed leukemia cells in a 96-well plate at a predetermined density. Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO control.

  • Incubation: Culture the cells at 37°C for 7 days. On day 4, change the media, restore viable cell counts to the initial concentration, and re-supply the compound.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control. Plot the percentage of cell viability against the log-concentration of this compound and fit a dose-response curve to calculate the GI₅₀ value.

Preclinical Research Workflow

The investigation of this compound's downstream effects typically follows a multi-stage workflow, progressing from initial target validation to in vivo efficacy studies. This logical progression ensures a thorough characterization of the compound's therapeutic potential.

MI463_Workflow Target_Validation Target Validation (Menin-MLL Interaction) In_Vitro_Cellular In Vitro Cellular Assays (MLL-rearranged cell lines) Target_Validation->In_Vitro_Cellular Growth Inhibition (GI50) Differentiation Assays Downstream_Analysis Downstream Mechanism Analysis In_Vitro_Cellular->Downstream_Analysis qRT-PCR (Gene Expression) Co-IP (Target Engagement) Western Blot (Protein Levels) In_Vivo_PK In Vivo Pharmacokinetics (Oral Bioavailability, Stability) In_Vitro_Cellular->In_Vivo_PK Candidate Selection Downstream_Analysis->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft / Transplant Models) In_Vivo_PK->In_Vivo_Efficacy Dose Regimen Design Toxicity Toxicity Assessment (Effect on normal hematopoiesis) In_Vivo_Efficacy->Toxicity Monitor side effects

Caption: Standard preclinical workflow for evaluating this compound.

References

Technical Guide: The Impact of MI-463 on HOXA9 and MEIS1 Expression in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene are characteristic of aggressive acute leukemias with poor prognoses. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin. This interaction leads to the aberrant upregulation of downstream target genes, most notably HOXA9 and MEIS1, which are essential for leukemic transformation and maintenance. MI-463 is a potent, orally bioavailable small molecule inhibitor designed to specifically disrupt the menin-MLL interaction. This document provides a detailed technical overview of the mechanism of this compound and its quantitative impact on HOXA9 and MEIS1 expression, summarizing key preclinical data and experimental methodologies.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

The leukemogenic potential of MLL fusion proteins is contingent upon their ability to bind to menin, a nuclear protein that acts as a scaffold, tethering the MLL fusion complex to chromatin. This binding is essential for the subsequent histone methylation (specifically H3K4 and H3K79) that drives the expression of pro-leukemic genes, including the homeobox gene HOXA9 and its critical cofactor, MEIS1.[1][2][3]

This compound functions by competitively binding to menin in the same pocket that the MLL protein fragment would normally occupy.[4] This direct inhibition prevents the formation of the functional menin-MLL fusion protein complex. Consequently, the complex cannot bind to target gene loci, leading to a marked reduction in the transcription of HOXA9 and MEIS1.[4][5] This targeted disruption reverses the oncogenic gene expression signature in MLL-rearranged leukemia cells, inducing differentiation and inhibiting proliferation.[1][5]

MI463_Mechanism cluster_0 Normal State in MLL-Rearranged Leukemia cluster_1 Action of this compound Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Blocked_Interaction Interaction Blocked HOXA9_MEIS1 HOXA9 / MEIS1 Genes MLL_Fusion->HOXA9_MEIS1 Binds & Activates Transcription Upregulated Transcription HOXA9_MEIS1->Transcription Downregulation Downregulated Transcription HOXA9_MEIS1->Downregulation Leukemogenesis Leukemia Progression Transcription->Leukemogenesis MI463 This compound MI463->Menin Binds Competitively Blocked_Interaction->HOXA9_MEIS1 Activation Prevented Differentiation Cell Differentiation & Growth Inhibition Downregulation->Differentiation

Caption: Mechanism of this compound Action on the Menin-MLL-HOXA9/MEIS1 Axis.

Quantitative Data on Efficacy

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cells both in vitro and in vivo. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Activity of this compound

Cell Line / Model This compound Concentration Treatment Duration Key Finding(s) Source
MLL-AF9 transformed murine bone marrow cells (BMCs) 0.23 µM 7 days Substantial growth inhibition (GI₅₀ value). [5][6]
MLL-AF9 transformed murine BMCs Sub-micromolar 6 days Markedly reduced expression of Hoxa9 and Meis1. [5]
Human MLL leukemia cell lines (e.g., MV4;11, MOLM-13) Sub-micromolar 6-7 days Pronounced growth suppression and induction of differentiation. [5]

| Hoxa9/Meis1 transformed BMCs | Not specified | Not specified | No effect on cell growth, demonstrating selectivity for MLL-fusion driven cells. |[5] |

Table 2: In Vivo Efficacy of this compound

Animal Model Dosage & Administration Treatment Duration Key Finding(s) Source
MV4;11 human leukemia xenograft (BALB/c nude mice) 35 mg/kg, once daily i.p. 28 days ~3-fold decrease in tumor volume compared to control. [7]
MV4;11 human leukemia xenograft Not specified Not specified Strong inhibition of tumor growth; significant reduction in HOXA9 and MEIS1 expression in tumor samples.
MLL-AF9 leukemia mouse model Not specified 20 days ~70% increase in median survival; reduced expression of Hoxa9 and Meis1 in bone marrow. [5][7]

| MLL-AF6 leukemia mouse model | 45 mg/kg, twice daily p.o. | As specified in study | ~35% survival benefit. |[1] |

Key Experimental Protocols

The following sections detail the methodologies used to assess the impact of this compound on leukemia cells and models.

  • Cell Lines: Murine bone marrow cells (BMCs) transformed with MLL-AF9 or Hoxa9/Meis1 oncogenes, and human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) were used.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells were treated with this compound dissolved in DMSO or with DMSO as a vehicle control (typically ≤0.25%).

  • Viability/Growth Inhibition: For growth inhibition (GI₅₀) determination, cells were treated for 7 days. On day 4, the media was changed, viable cell counts were restored to the initial concentration, and fresh this compound was added. Viable cell numbers were determined using Trypan Blue exclusion or an MTT proliferation assay, with absorbance read at 570 nm.[6]

  • RNA Extraction: Total RNA was isolated from cells or harvested tissues (e.g., bone marrow, tumor) after treatment with this compound or vehicle.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.

  • PCR Amplification: qRT-PCR was performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., β-actin or 18S rRNA).

  • Data Analysis: Relative gene expression levels were calculated and referenced to the DMSO-treated control cells. Data were typically presented as the mean of duplicate or triplicate experiments ± standard deviation.[5]

  • Objective: To confirm that this compound directly inhibits the menin-MLL interaction within a cellular context.

  • Methodology: Human embryonic kidney 293 (HEK293) cells were transfected with a construct expressing the MLL-AF9 fusion protein. The transfected cells were then treated with this compound or DMSO. Cell lysates were collected, and an antibody against one of the proteins in the complex (e.g., menin) was used to pull down the entire protein complex. The precipitated proteins were then separated by SDS-PAGE and analyzed by Western blotting with an antibody against the other protein (e.g., MLL) to assess the level of interaction. A reduction in the co-precipitated protein in this compound-treated samples indicates inhibition of the interaction.[5]

  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Workflow:

    • Cell Implantation: 4-6 week old female BALB/c nude mice were subcutaneously injected with 5x10⁶ MV4;11 human leukemia cells.[6]

    • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., ~100 mm³).

    • Treatment: Mice were randomized into treatment and control groups. The treatment group received this compound via intraperitoneal (i.p.) or oral (p.o.) administration at specified doses. The control group received a vehicle solution.[6][7]

    • Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the study.

    • Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors and other tissues (blood, spleen, bone marrow) were harvested for further analysis, including qRT-PCR for HOXA9 and MEIS1 expression and histological examination.[5]

Xenograft_Workflow start Start: Immunocompromised Mice (e.g., BALB/c nude) injection Subcutaneous Injection of MV4;11 Leukemia Cells start->injection growth Tumor Growth Phase (Tumor volume reaches ~100 mm³) injection->growth randomization Randomization of Mice into Groups growth->randomization treatment Treatment Group: Daily administration of this compound (e.g., 35 mg/kg, i.p.) randomization->treatment control Control Group: Daily administration of Vehicle randomization->control monitoring Regular Monitoring: - Tumor Volume - Body Weight treatment->monitoring control->monitoring endpoint Endpoint Analysis (e.g., after 28 days) monitoring->endpoint analysis Tissue Harvesting & Analysis: - Tumor (qRT-PCR for HOXA9/MEIS1) - Bone Marrow (Histology) - Spleen / Blood endpoint->analysis

Caption: Standard Workflow for an In Vivo Xenograft Efficacy Study.

Conclusion

This compound is a highly specific inhibitor of the menin-MLL interaction, a critical dependency in MLL-rearranged leukemias. Preclinical data robustly demonstrate that by blocking this interaction, this compound effectively and markedly reduces the expression of the key oncogenic drivers HOXA9 and MEIS1.[5][6][8] This on-target activity translates to significant anti-leukemic effects, including potent growth inhibition, induction of cellular differentiation, and a substantial survival benefit in animal models, all without significant toxicity to normal hematopoietic cells.[5] These findings underscore the therapeutic potential of targeting the menin-MLL axis with inhibitors like this compound as a promising strategy for patients with MLL-rearranged acute leukemias.

References

MI-463: A Potent Chemical Probe for MLL-Fusion Driven Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of the MLL gene, are key drivers of aggressive acute leukemias with poor prognoses.[1] The oncogenic activity of these fusion proteins is critically dependent on their interaction with the protein menin.[1][2] This guide provides a comprehensive technical overview of MI-463, a potent and orally bioavailable small-molecule inhibitor that serves as a chemical probe to disrupt the menin-MLL interaction.[1] We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to effectively utilize this compound in the investigation and potential therapeutic targeting of MLL-rearranged leukemias.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene account for a significant portion of acute leukemias in both adults (5-10%) and infants (~70%).[3] These rearrangements generate chimeric MLL fusion proteins that drive leukemogenesis by dysregulating gene expression, primarily through the upregulation of downstream targets like HOXA9 and MEIS1.[3][4] A crucial event for the function of these oncoproteins is their direct interaction with the nuclear protein menin.[2] Genetic studies have demonstrated that this interaction is indispensable for MLL fusion-mediated transformation, making it a prime therapeutic target.[5]

This compound was developed as a potent small-molecule inhibitor designed to specifically disrupt the menin-MLL interaction.[3] It emerged from structure-based optimization of earlier compounds and demonstrates high affinity for menin, effectively displacing MLL fusion proteins from chromatin and thereby reversing their oncogenic transcriptional program.[3][5] This guide details the biochemical and cellular characteristics of this compound, providing a technical resource for its application as a chemical probe.

Mechanism of Action

This compound functions as a competitive inhibitor of the protein-protein interaction between menin and the N-terminal region of MLL that is retained in all MLL fusion proteins.[2][6] By binding to a pocket on menin that is critical for the MLL interaction, this compound effectively blocks the recruitment of the MLL fusion protein complex to target genes.[3] This leads to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[3][4] The subsequent effects include the induction of cell differentiation and apoptosis, and a potent anti-proliferative effect specifically in MLL-fusion bearing cancer cells.[3][4]

MI463_Mechanism_of_Action cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction is critical for oncogenic activity DNA DNA (Target Genes: HOXA9, MEIS1) Menin->DNA Tethers MLL Fusion to Chromatin Transcription Leukemogenic Gene Expression DNA->Transcription Upregulation Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation MI463 This compound MI463->Menin Binds to Menin, blocking MLL interaction

Figure 1: Mechanism of action of this compound in MLL-fusion leukemia.

Quantitative Data Summary

The efficacy and potency of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: Biochemical Activity of this compound

Parameter Value Assay Type Notes Reference
IC50 15.3 nM Fluorescence Polarization Inhibition of the menin-MLL interaction. [4][7][8]
IC50 32 ± 9.9 nM Fluorescence Polarization (MLL4-43) Inhibition of the bivalent interaction between menin and a longer MLL fragment. [9]

| Kd | Low Nanomolar | Isothermal Titration Calorimetry (ITC) | Direct binding affinity to menin. |[3] |

Table 2: Cellular Activity of this compound

Cell Line / Cell Type MLL Status GI50 Assay Duration Assay Type Reference
MLL-AF9 transformed murine BMCs MLL-AF9 0.23 µM 7 days MTT Assay [3][4][10]
MV4;11 MLL-AF4 250-570 nM range (for this compound/MI-503) 7 days MTT Assay [3]
Hoxa9/Meis1 transformed murine BMCs MLL wild-type No significant effect 7 days MTT Assay [3]

| Patient-derived AML cells | MLL-rearranged | Reduces colony formation (0.75-6 µM) | Not Specified | Colony Formation Assay | |

Table 3: In Vivo Properties of this compound

Parameter Value/Observation Animal Model Notes Reference
Oral Bioavailability ~45% Mice Demonstrates good drug-like properties. [4][7]
Tumor Growth Inhibition Strong inhibition at 35 mg/kg (i.p., daily) MV4;11 Xenograft (BALB/c nude mice) Reduced tumor volume significantly. [3][5]
Survival Benefit ~35% increase in survival MLL-AF6 leukemia mouse model 45 mg/kg, b.i.d., p.o. administration. [11]
Target Gene Modulation Reduced expression of Hoxa9 and Meis1 In vivo tumor samples Confirms on-target activity in vivo. [3][10]

| Toxicity | Does not impair normal hematopoiesis | Mice | Suggests a favorable therapeutic window. |[3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of this compound to inhibit the interaction between menin and an MLL-derived peptide.

  • Principle: A small, fluorescein-labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.

  • Reagents:

    • Recombinant human menin protein.

    • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–15 or FLSN-MLL4–43).[9]

    • Assay Buffer (e.g., PBS, 0.01% Triton X-100).

    • This compound serially diluted in DMSO, then in assay buffer.

  • Procedure:

    • Add menin protein and the fluorescently labeled MLL peptide to the wells of a black, low-volume 384-well plate.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 535 nm.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of leukemia cell lines.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Reagents:

    • MLL-rearranged cell lines (e.g., MV4;11, MOLM-13) and control cell lines without MLL translocations (e.g., HL-60).[3]

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Procedure:

    • Plate cells in a 96-well plate at a predetermined density.

    • Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate at 37°C in a CO2 incubator.[4]

    • For long-term assays (e.g., 7 days), change the media and re-supply the compound at an intermediate time point (e.g., day 4).[3][4]

    • At the end of the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the half-maximal growth inhibitory concentration (GI50) from dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis FP_Assay Fluorescence Polarization Assay MTT_Assay Cell Viability (MTT) Assay FP_Assay->MTT_Assay Confirm Biochemical Potency ITC Isothermal Titration Calorimetry ITC->MTT_Assay Confirm Direct Binding CoIP Co-Immunoprecipitation MTT_Assay->CoIP Assess Cellular Potency qRT_PCR qRT-PCR for Target Genes CoIP->qRT_PCR Confirm Target Engagement Xenograft Xenograft Mouse Model (e.g., MV4;11 cells) qRT_PCR->Xenograft Validate Mechanism Treatment Administer this compound (p.o. or i.p.) Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Treatment->Survival_Analysis PD_Analysis Pharmacodynamics: Analyze Target Genes in Tumors Tumor_Measurement->PD_Analysis

Figure 2: General experimental workflow for characterizing this compound.

Co-Immunoprecipitation (Co-IP)

This experiment validates that this compound disrupts the menin-MLL fusion protein interaction within a cellular context.

  • Principle: An antibody against a tagged MLL fusion protein (e.g., FLAG-MLL-AF9) is used to pull down the protein and its binding partners from cell lysate. Western blotting is then used to detect whether menin was co-precipitated.

  • Reagents:

    • HEK293 cells transfected to express a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).[3]

    • This compound solution in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).

    • Primary antibodies: anti-menin and anti-FLAG.

    • Secondary HRP-conjugated antibodies.

  • Procedure:

    • Treat transfected HEK293 cells with this compound (e.g., at sub-micromolar concentrations) or DMSO for 24-48 hours.[3]

    • Lyse the cells and collect the supernatant (protein lysate) after centrifugation.

    • Incubate the lysate with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate the MLL fusion protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against menin and the FLAG tag (as a loading control). A reduced menin signal in the this compound-treated lane indicates disruption of the interaction.

Conclusion

This compound is a highly potent, selective, and orally bioavailable chemical probe for the menin-MLL interaction. Its well-characterized biochemical and cellular activities, coupled with demonstrated in vivo efficacy, make it an invaluable tool for studying the pathobiology of MLL-rearranged leukemias. The data and protocols presented in this guide provide a robust framework for researchers to employ this compound in their studies, facilitating further investigation into the menin-MLL axis and the development of targeted therapies for this challenging group of malignancies.

References

Methodological & Application

Application Notes and Protocols for MI-463 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent, orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] Chromosomal translocations involving the MLL gene are common in acute leukemias and are associated with a poor prognosis.[2][3] The resulting MLL fusion proteins are critical for leukemogenesis, and their oncogenic activity is dependent on the interaction with menin.[1] this compound disrupts this interaction, leading to a downstream cascade of events that selectively targets MLL-rearranged leukemia cells.[2][4]

These application notes provide a comprehensive overview of the cellular effects of this compound on leukemia cell lines and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions by binding to menin, which in turn blocks its interaction with MLL fusion proteins.[1][2] This disruption inhibits the recruitment of the MLL complex to target genes, leading to the downregulation of key downstream targets such as HOXA9 and MEIS1.[2][5] These genes are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[6][7] The inhibition of this pathway ultimately results in cell growth inhibition, induction of apoptosis, and cellular differentiation.[2][5]

MI463_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression MI463 This compound MI463->Inhibition Block Growth Inhibition, Apoptosis, Differentiation MI463->Block Induces

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various leukemia cell lines.

Table 1: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines

Cell LineMLL StatusGI50 (µM)Treatment Duration (Days)Reference
MLL-AF9 transformed murine bone marrow cellsMLL-AF90.237[2]
MV4;11MLL-AF4Not explicitly stated for this compound, but showed pronounced growth suppression7[2]
MOLM-13MLL-AF9Not explicitly stated for this compound, but showed pronounced growth suppression7[2]
KOPN-8MLL-ENLNot explicitly stated for this compound, but showed pronounced growth suppression7[2]
SEMMLL-AF4Not explicitly stated for this compound, but showed pronounced growth suppression7[2]
HL-60No MLL translocationMinimal effect7[2]
NB4No MLL translocationMinimal effect7[2]
JurkatNo MLL translocationMinimal effect7[2]

Table 2: Apoptotic Effect of this compound

Cell LineTreatment ConcentrationApoptosis InductionTreatment Duration (Days)Reference
MLL-AF9 transformed murine bone marrow cellsHigher concentrations requiredPronounced apoptotic effect7[2]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and non-MLL rearranged cell lines (e.g., HL-60) can be used.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.25%.[4][8]

  • Treatment: Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate.[1] Treat with varying concentrations of this compound or DMSO as a vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on leukemia cell viability.[4][8]

  • Cell Seeding: Plate leukemia cells in a 96-well plate at a suitable density.

  • Treatment: Treat cells with a range of this compound concentrations for 7 days.[4][8]

  • Media Change: On day 4, change the media and re-supply with fresh this compound.[4][8]

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][8]

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays Start Leukemia Cell Culture Treatment Treat with this compound (or DMSO control) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression

Caption: General experimental workflow for in vitro studies of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on the methods used to determine apoptosis in leukemia cells treated with menin-MLL inhibitors.[9]

  • Cell Treatment: Treat leukemia cells with desired concentrations of this compound for 7 days.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

This protocol is designed to measure the effect of this compound on the expression of its downstream target genes.[2]

  • Cell Treatment: Treat MLL-rearranged leukemia cells with sub-micromolar concentrations of this compound for 6 days.[5] Change the medium and re-supply the compound on day 3.[5]

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin or 18S rRNA) for normalization.[2]

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Primer Sequences (Example - Human)

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HOXA9TGG TTC TCC TCC AGT TGT GGGGC TAA GAG GAG GAG TGG AG
MEIS1GAG AAG CAG GAG AAG GAG GATCT GCT TCT TCT GCT TCT CG
ACTB (β-actin)CCT GGC ACC CAG CAC AATGGG CCA TCC ACG TCA GAC T

Note: Primer sequences should be validated for specificity and efficiency before use.

Conclusion

This compound represents a promising therapeutic agent for MLL-rearranged leukemias by specifically targeting the menin-MLL interaction. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of this compound and similar compounds on leukemia cell lines. The provided data and methodologies can aid in the preclinical evaluation and further development of targeted therapies for this aggressive malignancy.

References

Application Notes and Protocols for In Vivo Dosing and Administration of MI-463 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC50 of 15.3 nM.[1][2] It is a critical tool for preclinical research into MLL-rearranged leukemias.[3][4][5] Chromosomal translocations of the MLL gene are common in acute leukemias, particularly in infants, and are associated with poor prognosis.[3] The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin, making this interaction a key therapeutic target.[3][4] this compound disrupts this interaction, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which in turn inhibits tumor growth and prolongs survival in mouse models of MLL leukemia.[1][3][6][7] These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on established preclinical studies.

Mechanism of Action

This compound functions by directly binding to menin, thereby blocking its interaction with MLL fusion proteins.[3] This disruption reverses the gene expression signature associated with MLL-rearranged leukemia, promoting differentiation and inhibiting the proliferation of leukemic cells.[3]

MI463_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Upregulates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MI463 This compound MI463->Menin Inhibits Interaction

Caption: Signaling pathway of this compound in MLL-rearranged leukemia.

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability of approximately 45%.[1][3][6][7][8] It achieves significant levels in peripheral blood following both intravenous and oral administration.[1][3][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo mouse studies.

ParameterValueCell/Animal ModelReference
In Vitro Potency
IC50 (Menin-MLL Interaction)15.3 nMBiochemical Assay[1][2]
GI500.23 µMMurine bone marrow cells with MLL-AF9 oncogene[1][2][6]
In Vivo Dosing
Intraperitoneal (i.p.)35 mg/kg, once dailyMV4;11 subcutaneous xenograft in BALB/c nude mice[3][9]
Oral Gavage (p.o.)50 mg/kg, twice dailyMLL-AF9 bone marrow transplantation model in C57BL/6 mice[3]
Intravenous (i.v.)15 mg/kg (for PK study)C57BL/6 mice[3]
Pharmacokinetics
Oral Bioavailability~45%Mice[1][3][6][8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG400

  • Phosphate-buffered saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles

Vehicle Formulations:

  • For Intraperitoneal (i.p.) Injection: A common vehicle consists of 25% DMSO, 25% PEG400, and 50% PBS.[1][7]

  • For Oral Gavage (p.o.) and Intravenous (i.v.) Injection: A vehicle of 25% (v/v) DMSO, 25% (v/v) PEG400, and 50% (v/v) PBS has been used.[10] Another option for i.p. and oral administration is a suspension in 20% SBE-β-CD in Saline.[6]

Preparation Protocol (for 25% DMSO, 25% PEG400, 50% PBS vehicle):

  • Calculate the total volume of dosing solution required based on the number of mice, their average weight, and the dosing volume (typically 100 µL for a 20-25g mouse).

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to dissolve the this compound powder. Gentle vortexing or sonication may be required.[1]

  • Add the calculated volume of PEG400 to the solution and mix thoroughly.

  • Finally, add the calculated volume of PBS and mix until a homogenous solution is achieved.

  • Prepare the dosing solution fresh on the day of use.[6]

In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol is based on studies using the MV4;11 human MLL leukemia cell line.[1][3][7]

Materials:

  • 4-6 week old female BALB/c nude mice[1][7]

  • MV4;11 cells

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Prepared this compound dosing solution and vehicle control

Protocol:

  • Subcutaneously inject 5 x 10^6 MV4;11 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[1][7]

  • Monitor the mice regularly for tumor growth.

  • When tumors reach an average size of approximately 100 mm³, randomize the mice into treatment and control groups (n=6 per group).[1][7][9]

  • Administer this compound (e.g., 35 mg/kg) or vehicle control via intraperitoneal injection once daily.[3][9]

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor mice for any signs of toxicity, such as weight loss or changes in behavior.

  • Continue treatment for the duration of the study (e.g., 20-28 days).[6][9]

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., tumor, blood, spleen, bone marrow).[6]

In Vivo Efficacy Study in a Systemic Leukemia Mouse Model

This protocol is based on a bone marrow transplantation model of murine MLL-AF9 leukemia.[3]

Materials:

  • C57BL/6 mice

  • Syngeneic MLL-AF9 leukemic cells

  • Prepared this compound dosing solution and vehicle control

  • Oral gavage needles

Protocol:

  • Transplant 1 x 10^5 syngeneic MLL-AF9 leukemic cells into recipient C57BL/6 mice.[3]

  • Initiate treatment 5 days post-transplantation.[3]

  • Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage twice daily for ten consecutive days.[3]

  • Monitor the mice for signs of leukemia progression and overall health.

  • Record survival data for Kaplan-Meier analysis.

  • At the time of sacrifice, collect peripheral blood, bone marrow, and spleen to assess leukemic burden.[6]

Experimental_Workflow cluster_Xenograft Subcutaneous Xenograft Model cluster_Systemic Systemic Leukemia Model Xeno_Inject Inject MV4;11 cells subcutaneously Xeno_Tumor Tumor growth to ~100 mm³ Xeno_Inject->Xeno_Tumor Xeno_Random Randomize mice Xeno_Tumor->Xeno_Random Xeno_Treat Treat daily (i.p.) This compound (35 mg/kg) or Vehicle Xeno_Random->Xeno_Treat Xeno_Monitor Monitor tumor volume and animal health Xeno_Treat->Xeno_Monitor Xeno_Endpoint Endpoint analysis Xeno_Monitor->Xeno_Endpoint Sys_Inject Transplant MLL-AF9 leukemic cells Sys_Wait Wait 5 days Sys_Inject->Sys_Wait Sys_Treat Treat twice daily (p.o.) This compound (50 mg/kg) or Vehicle Sys_Wait->Sys_Treat Sys_Monitor Monitor survival and leukemia progression Sys_Treat->Sys_Monitor Sys_Endpoint Endpoint analysis Sys_Monitor->Sys_Endpoint

Caption: Experimental workflows for in vivo studies of this compound in mice.

Safety and Toxicology

In preclinical studies, this compound has been shown to be well-tolerated in mice, with no significant toxicity or impairment of normal hematopoiesis observed during long-term treatment.[3][9]

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of inhibiting the menin-MLL interaction in MLL-rearranged leukemias. The protocols outlined above provide a framework for conducting in vivo efficacy studies in mice. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols: Measuring Cell Viability in Response to MI-463 Treatment using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent and specific small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common drivers of acute leukemias.[1][3] By disrupting the menin-MLL interaction, this compound effectively downregulates the expression of downstream oncogenic genes, such as HOXA9 and MEIS1, leading to the inhibition of cell proliferation and the induction of differentiation in MLL-rearranged leukemia cells.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] This assay measures the metabolic activity of cells, providing a quantitative assessment of their response to therapeutic agents like this compound.[6] These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the efficacy of this compound in leukemia cell lines.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases in viable cells. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like dimethyl sulfoxide (DMSO).[6] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7]

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the viability of MLL-rearranged leukemia cells, as determined by an MTT assay.

Cell LineThis compound Concentration (µM)Incubation Time (days)Cell Viability (%) (Relative to Vehicle Control)GI50 (µM)
MLL-AF9 transformed murine bone marrow cells0.017~950.23[4]
0.17~70
0.23 7 50
1.07~20
107<5

Experimental Protocols

Materials and Reagents
  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8)

  • This compound (stock solution prepared in DMSO)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

MTT_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 9: MTT Assay cluster_analysis Data Analysis seed_cells Seed leukemia cells in a 96-well plate add_treatment Add serial dilutions of this compound and vehicle control (DMSO) seed_cells->add_treatment incubate_treatment Incubate for 7 days add_treatment->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT assay with this compound treatment.

Step-by-Step Protocol

1. Cell Seeding (Day 1):

  • Culture MLL-rearranged leukemia cells in appropriate cell culture medium to ensure they are in the logarithmic growth phase.

  • Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

  • Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank for background absorbance.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Treatment (Day 2):

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Carefully add 100 µL of the diluted this compound solutions, vehicle control, or fresh medium (for untreated controls) to the appropriate wells.

  • Incubate the plate for 7 days at 37°C and 5% CO2.

    • Note: For longer incubation periods, it may be necessary to change the medium and re-add the treatment at an intermediate time point (e.g., day 4).[2]

3. MTT Assay (Day 9):

  • After the 7-day incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, it is recommended to first centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment condition using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 (the concentration that inhibits cell growth by 50%).

This compound Signaling Pathway

This compound targets the protein-protein interaction between menin and MLL fusion proteins. This interaction is essential for the recruitment of the MLL fusion protein complex to the chromatin, where it promotes the expression of target genes like HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated and proliferative state of leukemia cells. By inhibiting the menin-MLL interaction, this compound disrupts this pathogenic signaling cascade.

Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction HOXA9_MEIS1 HOXA9 / MEIS1 Genes MLL_fusion->HOXA9_MEIS1 Upregulation MI463 This compound MI463->Menin Inhibits Proliferation Leukemic Cell Proliferation & Survival HOXA9_MEIS1->Proliferation Promotes

Caption: Simplified signaling pathway of this compound in MLL-rearranged leukemia.

References

Application Notes and Protocols for MI-463 Vehicle Preparation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent, orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC50 of 15.3 nM.[1][2] It is a promising therapeutic candidate for acute leukemias with MLL rearrangements.[3][4] The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin, making this interaction a key therapeutic target.[3][4] this compound disrupts this interaction, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are critical for the proliferation of MLL-rearranged leukemia cells.[2][3] Preclinical studies in mouse models of MLL leukemia have demonstrated that this compound can significantly inhibit tumor growth and extend survival.[3][5] Proper vehicle formulation and preparation are critical for ensuring the solubility, stability, and bioavailability of this compound in in vivo experiments, thereby yielding reliable and reproducible results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an appropriate vehicle formulation.

PropertyValueReference
Molecular Formula C₂₄H₂₃F₃N₆S[1][6][7]
Molecular Weight 484.54 g/mol [1][6]
Appearance White to light yellow solid[6]
Solubility Soluble in DMSO and Ethanol.[7] Specifically, 10 mM in DMSO[1], 100 mg/mL (206.38 mM) in DMSO with ultrasonic assistance[6], and 120 mg/mL (247.66 mM) in DMSO with sonication recommended.[2][1][2][6][7]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[6]

Recommended Vehicle Formulation and Preparation Protocol

Based on published preclinical studies, a common vehicle for the intraperitoneal (i.p.) administration of this compound in mice is a mixture of DMSO, PEG400, and PBS.[2] This formulation is designed to solubilize the hydrophobic this compound compound in a biocompatible solution.

Vehicle Composition:

ComponentPercentage
DMSO25%
PEG40025%
PBS (Phosphate-Buffered Saline)50%

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Phosphate-Buffered Saline (PBS), sterile, 1X

  • Sterile, conical tubes (1.5 mL, 15 mL, or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Sterile filters (0.22 µm) and syringes for sterilization

Protocol for Vehicle Preparation (1 mL final volume):

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration for dosing.

  • Dissolve in DMSO: Add 250 µL of sterile DMSO to the tube containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid in dissolution.[2][6]

  • Add PEG400: To the this compound/DMSO solution, add 250 µL of sterile PEG400. Vortex the mixture until it is homogeneous.

  • Add PBS: Slowly add 500 µL of sterile 1X PBS to the solution. It is crucial to add the aqueous component last and slowly while vortexing to prevent precipitation of the compound.

  • Final Mixing: Vortex the final solution for at least one minute to ensure homogeneity.

  • Sterilization (Optional but Recommended): If the final formulation needs to be sterile for administration, filter it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is particularly important for intravenous injections, although good practice for intraperitoneal injections as well.

  • Storage and Use: It is recommended to prepare the working solution fresh on the day of use.[6] If short-term storage is necessary, store at 4°C and protect from light. Before administration, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should be warmed gently and vortexed again to redissolve the compound.

Experimental Workflow for this compound Vehicle Preparation

The following diagram illustrates the sequential steps for preparing the this compound dosing solution.

G cluster_start Step 1: Preparation cluster_dissolution Step 2: Solubilization cluster_formulation Step 3: Formulation cluster_final Step 4: Final Preparation weigh Weigh this compound Powder dmso Add 25% DMSO weigh->dmso vortex1 Vortex/Sonicate until Dissolved dmso->vortex1 peg Add 25% PEG400 vortex1->peg vortex2 Vortex to Mix peg->vortex2 pbs Add 50% PBS vortex2->pbs vortex3 Final Vortex pbs->vortex3 filter Sterile Filter (0.22 µm) vortex3->filter ready Ready for In Vivo Dosing filter->ready

Caption: Workflow for preparing this compound formulation.

Mechanism of Action: this compound Signaling Pathway

This compound targets the protein-protein interaction between menin and MLL fusion proteins. This interaction is crucial for the recruitment of the MLL complex to target genes, leading to their transcriptional activation and subsequent leukemogenesis. By inhibiting this interaction, this compound effectively blocks the oncogenic signaling cascade.

G cluster_nucleus Cell Nucleus menin Menin target_genes Target Genes (e.g., HOXA9, MEIS1) menin->target_genes Recruits MLL to mll MLL Fusion Protein mll->menin mi463 This compound mi463->menin Inhibits Interaction leukemogenesis Leukemogenesis target_genes->leukemogenesis Promotes

Caption: this compound inhibits the Menin-MLL interaction.

In Vivo Administration Considerations

  • Route of Administration: this compound has been shown to be effective via both intraperitoneal (i.p.) and oral (p.o.) administration.[2][3][6] The choice of administration route will depend on the specific experimental design. The vehicle described here is suitable for i.p. injection. For oral gavage, the formulation may need to be adjusted to ensure stability and absorption in the gastrointestinal tract.

  • Dosage: In preclinical mouse models of MLL leukemia, this compound has been administered at doses ranging from 35 mg/kg to 45 mg/kg, once or twice daily.[5][8] The optimal dose and schedule should be determined empirically for each specific model and experimental endpoint.

  • Toxicity: Preclinical studies have indicated that this compound is well-tolerated and does not impair normal hematopoiesis in mice at therapeutic doses.[3][5] However, it is always essential to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

The successful in vivo evaluation of this compound relies on a carefully prepared and administered formulation. The protocol detailed above provides a robust method for solubilizing this compound in a biocompatible vehicle for intraperitoneal administration. By adhering to these guidelines, researchers can ensure consistent and reliable delivery of the compound, leading to more accurate and reproducible preclinical data.

References

Troubleshooting & Optimization

MI-463 Technical Support Center: Troubleshooting Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-463, a potent and selective small-molecule inhibitor of the menin-MLL interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the solubility of this compound in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic compound. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol but is insoluble in water.[1][2][3][4] When preparing stock solutions, it is crucial to use an appropriate organic solvent.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue when working with hydrophobic compounds. The DMSO concentration in your final working solution is likely too low to maintain the solubility of this compound. Here are a few troubleshooting steps:

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. However, it is always best to determine the optimal DMSO concentration for your specific cell line with a vehicle control experiment.

  • Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Consider using a solubilizing agent: For sensitive cell lines or experiments requiring lower DMSO concentrations, consider formulating this compound with a solubilizing agent. (See Q4 for more details).

Q3: Can I use sonication to dissolve this compound in my aqueous buffer?

A3: Sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[1] It can help to break up aggregates and increase the rate of dissolution. However, for aqueous buffers, sonication alone is unlikely to overcome the inherent insolubility of this compound. It is more effective when used in conjunction with appropriate co-solvents or solubilizing agents. When sonicating, use a water bath sonicator to avoid overheating and potential degradation of the compound.

Q4: Are there any recommended formulations to improve the aqueous solubility of this compound for in vitro experiments?

A4: Yes, for in vitro assays where direct addition of a DMSO stock is problematic, you can prepare a formulation using excipients. A common approach is to use a co-solvent system. For example, a stock solution can be prepared in a mixture of DMSO and a biocompatible co-solvent like PEG300, which can then be further diluted in an aqueous medium. The addition of a non-ionic surfactant like Tween-80 can also help to maintain solubility.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO120247.66Sonication is recommended.[1]
DMSO100206.38Ultrasonic treatment may be needed. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[4]
DMSO96198.12Use fresh DMSO as moisture can decrease solubility.[5]
DMSO84173.36-
Ethanol22--
Ethanol1939.21-
WaterInsolubleInsoluble-

Experimental Protocols

Below are detailed protocols for preparing this compound formulations for both in vitro and in vivo studies.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Formulation for In Vivo Intraperitoneal (i.p.) Injection (Suspension)

Objective: To prepare a suspended solution of this compound suitable for intraperitoneal administration in animal models.[4]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

Procedure:

  • In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

  • To this, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • Mix the solution thoroughly by vortexing to form a uniform suspension. This will yield a final this compound concentration of 2.08 mg/mL.

  • Use the suspension immediately after preparation.

Protocol 3: Preparation of a Formulation for In Vivo Administration (Clear Solution)

Objective: To prepare a clear solution of this compound for in vivo studies. This formulation may be suitable if a suspension is not desired.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline

Procedure:

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix until clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL. This will yield a final this compound concentration of 2.08 mg/mL.

  • Use the solution immediately after preparation.

Visualizing the Mechanism of Action

Signaling Pathway of this compound in MLL-Rearranged Leukemia

This compound functions by disrupting the critical protein-protein interaction between Menin and MLL fusion proteins. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1. The aberrant expression of these genes drives leukemogenesis. By inhibiting the Menin-MLL interaction, this compound leads to the downregulation of these oncogenic target genes, resulting in the inhibition of leukemia cell proliferation and the induction of cellular differentiation.[5][6]

MI463_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_complex MLL Fusion Protein Complex Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA (Target Genes: HOXA9, MEIS1) Menin->DNA Binds to promote transcription MLL_Fusion->DNA Binds to promote transcription Leukemogenesis Leukemia Progression (Proliferation, Survival) DNA->Leukemogenesis Upregulation of target genes Differentiation Cell Differentiation Leukemogenesis->Differentiation Blocks MI463 This compound MI463->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for this compound Solubility Testing

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound in an aqueous medium for a cell-based assay.

MI463_Solubility_Workflow start Start: Need to dissolve this compound for aqueous cell-based assay prep_stock Prepare concentrated stock solution in 100% DMSO start->prep_stock dilute Dilute stock solution into aqueous cell culture medium prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear. Proceed with experiment. observe->success No precipitate Precipitation observed. observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Option 1: Increase final DMSO concentration (check cell line tolerance) troubleshoot->option1 option2 Option 2: Use a co-solvent/surfactant formulation (e.g., with PEG300/Tween-80) troubleshoot->option2 option3 Option 3: Prepare a cyclodextrin-based formulation troubleshoot->option3 option1->dilute option2->dilute option3->dilute

Caption: Troubleshooting workflow for this compound solubility in aqueous media.

References

Optimizing MI-463 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MI-463 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3][4][5] Menin is a crucial protein that MLL fusion proteins require for their leukemogenic activity.[4] this compound directly binds to menin with a low nanomolar binding affinity, effectively blocking the menin-MLL interaction.[6] This disruption leads to the downregulation of downstream target genes like Hoxa9 and Meis1, which are overexpressed in MLL-rearranged leukemias, resulting in cell differentiation and growth inhibition.[2][6][7]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

Based on published data, a good starting point for this compound concentration in cell-based assays, such as cell viability or proliferation assays, is in the sub-micromolar range. Specifically, concentrations ranging from 0.1 µM to 1 µM are often effective. For longer-term assays (7 days or more), a half-maximal growth inhibitory concentration (GI50) of approximately 0.23 µM has been reported in MLL-rearranged leukemia cell lines.[1][2][3][6][7] However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response to this compound:

  • Cell Line Specificity: this compound is most effective in cells with MLL rearrangements.[6] Cell lines lacking this specific genetic alteration may be insensitive to the compound.

  • Incorrect Concentration: The effective concentration can vary significantly between different cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type.

  • Assay Duration: The effects of this compound on cell proliferation are time-dependent, with more pronounced effects observed after longer incubation periods, typically 7 to 10 days.[6][8]

  • Compound Stability: Ensure proper storage and handling of the this compound stock solution to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[2]

  • Cell Culture Conditions: Factors such as cell density, media composition, and serum concentration can influence the cellular response to the inhibitor.

Q4: I am observing significant cytotoxicity even at low concentrations of this compound. What should I do?

If you observe high levels of cell death at low concentrations, consider the following:

  • Dose-Response Curve: Perform a detailed dose-response curve with a wider range of concentrations, including very low nanomolar concentrations, to identify a non-toxic working range.

  • Assay Duration: Shorten the incubation time to assess the immediate effects of the compound before significant cytotoxicity occurs.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically ≤ 0.1%).[1][2][7]

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various studies.

ParameterValueCell Line/Assay ConditionReference
IC50 15.3 nMIn vitro menin-MLL interaction assay[1][7]
IC50 ~15 nMFluorescence polarization assay with MLL4–15 peptide[9]
IC50 32 nMFluorescence polarization assay with FLSN-MLL4–43 peptide[9]
GI50 0.23 µMMurine bone marrow cells transformed with MLL-AF9 (7-day treatment)[1][2][3][6][7]
GI50 5.6 µMHoxa9/Meis1 transformed mouse bone marrow cells (7-day treatment)[10]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound in a specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cell line (e.g., MOLM-13 or MV4-11 for MLL-rearranged leukemia)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 - 10,000 cells/well). Incubate overnight to allow cells to attach (for adherent cells) or stabilize.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration. For this compound, a 7-day incubation is often recommended to observe significant effects.[2][6][7]

  • Media and Compound Re-supply: On day 4 of a 7-day assay, it is recommended to perform a media change. Carefully aspirate the old media and replace it with fresh media containing the respective concentrations of this compound.[1][2][7]

  • MTT Assay: At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

Visualizations

This compound Signaling Pathway

MI463_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA Target Gene Promoters (e.g., Hoxa9, Meis1) MLL_Fusion->DNA Binds Gene_Expression Leukemogenic Gene Expression DNA->Gene_Expression Activates Cell_Proliferation Leukemic Cell Proliferation Gene_Expression->Cell_Proliferation MI463 This compound MI463->Menin Inhibits Interaction MI463->Gene_Expression Reduces Differentiation Cell Differentiation MI463->Differentiation Induces

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for this compound Concentration Optimization

experimental_workflow start Start: Hypothesis This compound inhibits cell growth prep_cells Prepare Target Cells (e.g., MLL-rearranged leukemia line) start->prep_cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare this compound Stock and Serial Dilutions treat_cells Treat Cells with this compound (Dose-Response) & Vehicle Control prep_compound->treat_cells seed_plate->treat_cells incubate Incubate for 7 Days (with media change at day 4) treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data: Calculate % Viability vs. Concentration assay->analyze determine_gi50 Determine GI50 Value analyze->determine_gi50 end End: Optimal Concentration Identified determine_gi50->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Guide for this compound Assays

troubleshooting_guide start Problem Encountered no_effect No or Weak Effect of this compound start->no_effect high_toxicity High Cytotoxicity at Low Concentrations start->high_toxicity check_cell_line Is the cell line MLL-rearranged? no_effect->check_cell_line check_dose_response Have you performed a detailed low-concentration dose-response? high_toxicity->check_dose_response check_concentration Have you performed a dose-response? check_cell_line->check_concentration Yes solution_no_effect Solution: Use appropriate cell line, optimize concentration and duration, or use fresh compound. check_cell_line->solution_no_effect No check_duration Is the incubation time sufficient (≥7 days)? check_concentration->check_duration Yes check_concentration->solution_no_effect No check_compound Is the compound stock viable? check_duration->check_compound Yes check_duration->solution_no_effect No check_compound->solution_no_effect No check_compound->solution_no_effect Yes, but still no effect check_solvent Is the solvent (DMSO) concentration too high? check_dose_response->check_solvent Yes solution_high_toxicity Solution: Lower concentration range, reduce solvent concentration, ensure healthy cell culture. check_dose_response->solution_high_toxicity No check_cell_health Are the cells healthy pre-treatment? check_solvent->check_cell_health No check_solvent->solution_high_toxicity Yes check_cell_health->solution_high_toxicity No check_cell_health->solution_high_toxicity Yes, but still toxic

Caption: A decision tree for troubleshooting common issues with this compound.

References

Addressing experimental variability with MI-463

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-463, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent, orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and MLL fusion proteins.[1] Chromosomal translocations involving the MLL gene are common in aggressive acute leukemias.[2] The resulting MLL fusion proteins require interaction with menin for their leukemogenic activity.[1] this compound competitively binds to menin, disrupting the menin-MLL interaction, which in turn leads to the downregulation of downstream target genes like HOXA9 and MEIS1, growth inhibition, and differentiation of MLL-rearranged leukemia cells.[2][3]

Q2: In which types of cancer cell lines is this compound expected to be most effective?

This compound demonstrates selective and on-target activity in leukemia cell lines harboring MLL rearrangements (e.g., MLL-AF9, MLL-AF4).[2] It shows pronounced growth-suppressive activity in a panel of human MLL leukemia cell lines, while having minimal effect on leukemia cell lines without MLL translocations.[2]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[3]

Troubleshooting Guides

Issue 1: Lower than Expected Potency or Inconsistent Results in Cell-Based Assays

Possible Cause 1: Suboptimal Compound Solubility

This compound is soluble in DMSO and ethanol but insoluble in water.[5] Using DMSO that has absorbed moisture can significantly impact the solubility of the compound.[3][5]

  • Solution:

    • Always use fresh, anhydrous DMSO to prepare stock solutions.[3][5]

    • If precipitation is observed in your stock solution, gentle warming and/or sonication can be used to aid dissolution.[3]

    • When preparing working solutions for cell culture, ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.25%).[4]

Possible Cause 2: Inadequate Treatment Duration

The growth inhibitory effects of menin-MLL inhibitors like this compound are often time-dependent, with pronounced effects observed after longer incubation periods.[2]

  • Solution:

    • For cell viability assays, such as MTT assays, a treatment duration of 7 to 10 days is recommended.[2]

    • It is standard practice to change the media and re-supply the compound during long-term assays (e.g., at day 4 of a 7-day experiment).[4][5]

Possible Cause 3: Cell Line Specificity

The efficacy of this compound is highly dependent on the presence of an MLL fusion protein.[2]

  • Solution:

    • Confirm that your cell line harbors an MLL translocation.

    • Include a negative control cell line (without MLL rearrangement) to demonstrate selectivity.[2]

Issue 2: Difficulty Preparing this compound for In Vivo Studies

Possible Cause: Improper Formulation

Achieving a stable and homogenous formulation is critical for consistent results in animal models.

  • Solution:

    • Several formulations have been successfully used for intraperitoneal (i.p.) and oral (p.o.) administration.[3][4]

    • For i.p. injection: A suspension can be prepared by adding a DMSO stock solution to 20% SBE-β-CD in saline.[3] Another vehicle used is a mix of 25% DMSO, 25% PEG400, and 50% PBS.[4]

    • For oral administration: A clear solution can be prepared by dissolving a DMSO stock in a mixture of PEG300, Tween-80, and saline.[5] A suspension in corn oil is also an option.[3]

    • It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]

Quantitative Data Summary

ParameterValueCell Line/ModelSource
IC50 (Menin-MLL Interaction) 15 nM - 15.3 nMCell-free assay[5][6]
GI50 (Growth Inhibition) 0.23 µMMLL-AF9 transformed mouse bone marrow cells[3][6]
GI50 (Growth Inhibition) 250 nM - 570 nMHuman MLL leukemia cell lines[2]
Oral Bioavailability ~45%Mouse model[3][5]

Experimental Protocols

Cell Viability (MTT) Assay

  • Plate leukemia cells at the desired density in a 96-well plate.

  • Treat cells with a serial dilution of this compound or vehicle control (e.g., 0.25% DMSO).[4]

  • Incubate the plate at 37°C in a humidified incubator.

  • On day 4, centrifuge the plate, remove the old media, and replace it with fresh media containing the appropriate concentration of this compound.[4][5]

  • On day 7, add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution and read the absorbance at 570 nm using a microplate reader.[4][5]

In Vivo Xenograft Model

  • Implant human MLL leukemia cells (e.g., MV4;11) subcutaneously or via tail vein injection into immunocompromised mice (e.g., BALB/c nude or NSG mice).[2][4]

  • Allow tumors to establish or leukemia to engraft (e.g., until tumors reach ~100 mm³ or for 5 days post-injection).[2][4]

  • Prepare the this compound formulation fresh daily.

  • Administer this compound or vehicle control to the mice via the desired route (e.g., once daily i.p. injection at 35 mg/kg).[4][6]

  • Monitor tumor growth by caliper measurements or leukemia progression by bioluminescence imaging.[2]

  • At the end of the study, harvest tissues for pharmacodynamic analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression).[2]

Visualizations

MI463_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulation DNA DNA Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis MI463 This compound MI463->Menin Inhibition MI463_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments prep Prepare this compound Stock Solution (Anhydrous DMSO) treatment Treat cells with This compound serial dilutions prep->treatment cell_culture Culture MLL-rearranged and WT cell lines cell_culture->treatment assay Perform Assay (e.g., MTT, qRT-PCR) treatment->assay data_analysis Data Analysis & Interpretation assay->data_analysis formulation Prepare fresh This compound formulation administration Administer this compound (i.p. or oral) formulation->administration animal_model Establish Xenograft Mouse Model animal_model->administration monitoring Monitor Tumor Growth or Leukemia Progression administration->monitoring monitoring->data_analysis

References

How to minimize MI-463 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-463, a potent and orally bioavailable small-molecule inhibitor of the menin-MLL interaction.[1] Our aim is to help you minimize this compound precipitation in your culture media and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins.[2] The oncogenic activity of MLL fusion proteins, which are common in acute leukemias, is dependent on their interaction with menin. This compound binds to menin with high affinity, blocking this interaction and thereby inhibiting the proliferation of MLL-rearranged leukemia cells.[3][4]

Q2: What are the solubility properties of this compound?

A2: this compound is soluble in DMSO and ethanol but is insoluble in water.[2] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous culture medium.

Q3: What is the recommended solvent and concentration for this compound stock solutions?

A3: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO.[5] Commercially available this compound has been shown to be soluble in DMSO at concentrations as high as 96 mg/mL (198.12 mM) and 120 mg/mL (247.66 mM).[5][6] It is advisable to start with a high concentration stock to minimize the volume of DMSO added to your cell cultures.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines.[7][8] As a general rule, the final concentration of DMSO in the culture medium should be kept at or below 0.1% to avoid off-target effects and cytotoxicity.[7][8] However, some cell lines can tolerate higher concentrations, up to 1% or even 2%.[7] For MLL-rearranged leukemia cell lines, a final DMSO concentration of 0.25% has been used in published studies.[6] It is essential to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability and proliferation of your specific cell line.

Troubleshooting Guide: this compound Precipitation in Culture Media

Issue: I observed a precipitate in my culture medium after adding this compound.

This is a common issue given the hydrophobic nature of this compound. The following troubleshooting steps can help you identify the cause and prevent precipitation in future experiments.

Potential Cause Recommended Solution
Poor Quality or "Wet" DMSO Use fresh, anhydrous, high-quality DMSO to prepare your stock solution. Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.[5]
Inadequate Mixing During Dilution When diluting the DMSO stock solution into the culture medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to the cell pellet or a small volume of medium. Add the stock to the final volume of media and mix immediately.
High Final Concentration of this compound If you are working with high concentrations of this compound, you may exceed its solubility limit in the aqueous culture medium. Consider performing a dose-response experiment to determine the optimal working concentration that is both effective and soluble.
Temperature Fluctuations Avoid repeated freeze-thaw cycles of your this compound stock solution. Store the stock solution in small aliquots at -20°C or -80°C to maintain its integrity.[1] When preparing your working solution, allow the stock to thaw completely and come to room temperature before use.
Interaction with Media Components Certain components in the culture medium, such as high concentrations of salts or proteins in serum, can sometimes contribute to compound precipitation. If you suspect this is the case, consider testing the solubility of this compound in a simpler buffered salt solution (e.g., PBS) before moving to complete culture medium.
Incorrect pH of the Culture Medium Ensure that the pH of your culture medium is within the optimal range for your cells (typically pH 7.2-7.4). Significant deviations in pH can affect the solubility of small molecules.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Obtain high-quality, anhydrous DMSO.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1]

Protocol 2: Cell Viability Assay with this compound in MLL-Rearranged Leukemia Cells

This protocol is adapted from published studies using this compound.[6]

  • Cell Seeding: Plate your MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at the desired density in their recommended culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Compound Preparation:

    • Thaw an aliquot of your high-concentration this compound DMSO stock solution.

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (e.g., 0.25%).[6]

  • Cell Treatment: Add the diluted this compound solutions and the vehicle control (medium with the same final concentration of DMSO) to the appropriate wells of the 96-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.

  • Media Change (Day 4): On day 4 of the incubation, carefully remove half of the medium from each well and replace it with fresh medium containing the respective concentrations of this compound or vehicle control.[6]

  • Viability Assessment (Day 7): On day 7, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the cell viability against the logarithm of the this compound concentration.

Quantitative Data Summary

Parameter This compound Reference
IC50 (Menin-MLL Interaction) 15.3 nM[5]
GI50 (MLL-AF9 transformed cells) 0.23 µM[1]
GI50 (MV4;11 cells) 250 - 570 nM range for similar compounds[3]
Solubility in DMSO 96 mg/mL (198.12 mM)[5]
Oral Bioavailability (mice) ~45%[1]

Visualizations

This compound Mechanism of Action

MI463_Mechanism cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interacts with Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes Activates Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Drives MI463 This compound MI463->Menin Binds to & Inhibits

Caption: this compound inhibits the Menin-MLL fusion protein interaction.

Experimental Workflow for Preventing this compound Precipitation

Precipitation_Workflow Start Start: this compound Powder Stock_Solution Prepare High-Concentration Stock in Anhydrous DMSO Start->Stock_Solution Aliquot Aliquot Stock for Single Use Stock_Solution->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot at Room Temperature Store->Thaw Dilute Dilute in Pre-warmed Culture Medium Thaw->Dilute Vortex Vortex Immediately and Vigorously Dilute->Vortex Precipitate Precipitation Observed Dilute->Precipitate Treat_Cells Add to Cell Culture Vortex->Treat_Cells Vortex->Precipitate Incubate Incubate at 37°C Treat_Cells->Incubate End Successful Experiment Incubate->End No Precipitation Troubleshoot Go to Troubleshooting Guide Precipitate->Troubleshoot

Caption: Workflow to minimize this compound precipitation in experiments.

Logical Relationship for Troubleshooting Precipitation

Troubleshooting_Logic Precipitation Precipitation Observed Check_DMSO Is DMSO Anhydrous and High Quality? Precipitation->Check_DMSO Check_Mixing Was Mixing During Dilution Adequate? Check_DMSO->Check_Mixing Yes Use_New_DMSO Action: Use Fresh, Anhydrous DMSO Check_DMSO->Use_New_DMSO No Check_Concentration Is Final Concentration Too High? Check_Mixing->Check_Concentration Yes Improve_Mixing Action: Improve Mixing Technique Check_Mixing->Improve_Mixing No Check_Temp Were There Freeze-Thaw Cycles? Check_Concentration->Check_Temp No Lower_Concentration Action: Lower Working Concentration Check_Concentration->Lower_Concentration Yes Aliquot_Stock Action: Aliquot Stock Solution Check_Temp->Aliquot_Stock Yes

Caption: Decision tree for troubleshooting this compound precipitation.

References

Long-term stability of MI-463 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of MI-463 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used, though the solubility is lower than in DMSO.[2][3][5] For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil are necessary and should be prepared fresh daily.[1][2]

Q2: How should I store the solid this compound compound?

A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to 3 years.[1][2][4] Some suppliers also indicate stability for 2 years at 4°C.[1]

Q3: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1][2][3] Storage at -80°C is recommended for up to 2 years, while storage at -20°C is generally recommended for up to 1 year.[1] One supplier suggests a shorter stability of 1 month at -20°C in solution.[2][3]

Q4: Can I store my this compound stock solution at 4°C?

A4: Storing this compound stock solutions at 4°C is generally not recommended for long-term stability. While the solid compound may be stable at this temperature for some time, solutions are more prone to degradation. For short-term storage of a few days, 4°C may be acceptable, but for longer periods, -20°C or -80°C is advised.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation can occur, especially if the solution has been stored for a prolonged period or if the solvent has absorbed moisture.[2] To redissolve the compound, you can warm the solution gently (not exceeding 50°C) and use sonication or vortexing.[1] It is also crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1][2]

Q6: How can I check if my this compound stock solution has degraded?

A6: If you suspect degradation due to improper storage, extended storage beyond the recommended period, or unexpected experimental results, you can assess the stability of your stock solution. A common method is to use High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the area of the parent this compound peak compared to a freshly prepared standard.

Data Presentation

Solubility of this compound
SolventConcentrationNotes
DMSO≥ 84 mg/mL (≥ 173.36 mM)Sonication and fresh DMSO are recommended for optimal dissolution.[1][2][3][4]
Ethanol≥ 19 mg/mL (≥ 39.21 mM)Solubility is lower compared to DMSO.[2][3]
WaterInsolubleThis compound is not soluble in water.[2][3]
Recommended Storage Conditions and Stability
FormSolventTemperatureDuration
Solid (Powder)N/A-20°CUp to 3 years[1][2][4]
Solid (Powder)N/A4°CUp to 2 years[1]
Stock SolutionDMSO-80°CUp to 2 years[1]
Stock SolutionDMSO-20°CUp to 1 year[1]
Stock SolutionDMSO-20°C1 month[2][3]

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability by HPLC

This protocol provides a general framework for researchers to assess the stability of their this compound stock solutions if degradation is suspected.

Objective: To determine the integrity of an this compound stock solution by comparing it to a freshly prepared standard using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Suspected this compound stock solution (e.g., in DMSO).

  • Fresh, solid this compound compound.

  • Anhydrous, HPLC-grade DMSO.

  • HPLC system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

Methodology:

  • Preparation of a Fresh Standard:

    • Accurately weigh a small amount of fresh, solid this compound.

    • Dissolve it in anhydrous, HPLC-grade DMSO to prepare a stock solution of the same concentration as the one being tested.

  • Sample Preparation:

    • Allow the suspected (old) and fresh (new) stock solutions to equilibrate to room temperature.

    • Dilute a small aliquot of both the old and new stock solutions to an appropriate concentration for HPLC analysis using the mobile phase. A typical final concentration for analysis is in the µg/mL range.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column and a mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Inject the freshly prepared standard solution to determine the retention time of intact this compound and to establish a reference peak area.

    • Inject the diluted sample of the suspected stock solution.

    • Run the same HPLC method for both samples.

  • Data Analysis:

    • Compare the chromatograms of the fresh standard and the suspected solution.

    • Assess Peak Purity and Retention Time: The primary peak in the suspected solution's chromatogram should have the same retention time as the peak in the fresh standard's chromatogram.

    • Identify Degradation Products: Look for the presence of new peaks in the chromatogram of the suspected solution that are not present in the fresh standard. These may indicate degradation products.

    • Quantify Degradation: Compare the peak area of the main this compound peak in both chromatograms. A significant decrease in the peak area of the suspected solution compared to the fresh standard suggests degradation. The percentage of remaining this compound can be calculated as: (Peak Area of Old Sample / Peak Area of New Standard) * 100%.

Interpretation of Results:

  • Stable: If the retention times match, there are no significant new peaks, and the peak area of the suspected solution is within ~95% of the fresh standard, the solution is likely stable.

  • Degraded: If there are significant additional peaks or a noticeable decrease in the main peak's area, the stock solution has likely undergone degradation and should be discarded.

Mandatory Visualization

G Troubleshooting this compound Stock Solution Issues start Start: Issue with this compound Experiment check_solution Does the stock solution appear clear? start->check_solution precipitate Precipitate Observed check_solution->precipitate No no_precipitate Solution is Clear check_solution->no_precipitate Yes warm_sonicate Warm gently (≤50°C) and sonicate/vortex precipitate->warm_sonicate redissolved Does it redissolve? warm_sonicate->redissolved use_solution Use the solution for the experiment redissolved->use_solution Yes prepare_new Prepare a fresh stock solution with anhydrous DMSO redissolved->prepare_new No end End use_solution->end prepare_new->end check_results Are experimental results unexpected (e.g., loss of potency)? no_precipitate->check_results results_ok Results are as expected check_results->results_ok No check_storage Check storage conditions and duration check_results->check_storage Yes results_ok->end improper_storage Was it stored improperly or for too long? check_storage->improper_storage improper_storage->prepare_new Yes proper_storage Storage conditions are appropriate improper_storage->proper_storage No other_factors Consider other experimental factors proper_storage->other_factors test_stability Perform stability test (e.g., HPLC) against a fresh standard proper_storage->test_stability other_factors->end test_stability->use_solution If stable test_stability->prepare_new If degraded path This compound Mechanism of Action cluster_0 Protein Complex MI463 This compound Interaction Menin-MLL Interaction MI463->Interaction Inhibits Menin Menin Menin->Interaction MLL MLL Fusion Protein (e.g., MLL-AF9) MLL->Interaction Leukemogenesis Leukemogenesis (Upregulation of HOXA9/MEIS1) Interaction->Leukemogenesis Drives

References

Interpreting unexpected results from MI-463 experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing MI-463, this technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] By binding to menin, this compound prevents the recruitment of MLL fusion proteins to their target genes, thereby inhibiting the aberrant gene expression that drives leukemogenesis in MLL-rearranged (MLL-r) leukemias.[1][4] This disruption leads to cell differentiation and apoptosis in susceptible cancer cells.[1]

Q2: In which cancer types is this compound expected to be effective?

This compound and other menin-MLL inhibitors are primarily effective in acute leukemias harboring MLL gene rearrangements (e.g., AML and ALL).[1] Its efficacy is linked to the dependency of these leukemias on the menin-MLL interaction for their survival and proliferation. Limited anti-proliferative effects have been observed in some solid tumor cell line models, but its primary therapeutic potential is considered to be in MLL-fused leukemias.

Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?

In sensitive MLL-rearranged leukemia cell lines, treatment with this compound is expected to cause:

  • Inhibition of cell proliferation: A dose-dependent decrease in cell growth and viability.[1][5][6]

  • Downregulation of MLL target genes: Reduced expression of genes such as HOXA9 and MEIS1.[1][2]

  • Induction of differentiation: Increased expression of myeloid differentiation markers like CD11b.[1]

  • Induction of apoptosis: Although this can be a less pronounced effect at lower concentrations.[1]

Q4: How does the in vitro activity of this compound translate to in vivo models?

This compound has demonstrated significant anti-leukemic effects in mouse xenograft models of MLL leukemia, leading to reduced tumor burden and extended survival.[1] It exhibits good oral bioavailability and does not appear to impair normal hematopoiesis in vivo, suggesting a favorable therapeutic window.[1]

Troubleshooting Guides

Issue 1: Suboptimal or No Inhibition of Cell Growth in MLL-Rearranged Cell Lines

Question: I am treating a known MLL-rearranged cell line (e.g., MV4;11, MOLM-13) with this compound, but I am not observing the expected growth inhibition. What could be the issue?

Possible Causes and Troubleshooting Steps:

  • Cell Line Sensitivity: Not all MLL-rearranged cell lines exhibit the same sensitivity to menin-MLL inhibitors. There is a spectrum of response, with some lines being very sensitive, moderately sensitive, or even resistant.[7]

    • Action: Verify the reported sensitivity of your specific cell line to menin-MLL inhibitors from the literature. Consider testing a range of MLL-rearranged cell lines to establish positive and negative controls for sensitivity.

  • Time-Dependent Effects: The growth inhibitory effects of epigenetic inhibitors like this compound can be time-dependent, with pronounced effects often observed after 7-10 days of continuous treatment.[1]

    • Action: Extend the duration of your cell viability assay. Ensure that the media is changed and the inhibitor is replenished during longer incubation periods.

  • Compound Integrity and Concentration: The stability and concentration of the this compound stock solution are critical.

    • Action: Ensure proper storage of the this compound stock solution. Verify the final concentration of the inhibitor in your culture medium. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to inhibitors.

    • Action: Standardize your cell culture protocols. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.

Issue 2: Inconsistent or Atypical Dose-Response Curves

Question: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason for this?

Possible Causes and Troubleshooting Steps:

  • Assay Window: The concentration range tested may not be appropriate to capture the full dose-response relationship.

    • Action: Widen the range of this compound concentrations used in your assay to ensure you capture the top and bottom plateaus of the curve.

  • Assay Variability: High variability between replicates can obscure the true shape of the dose-response curve.

    • Action: Review your experimental technique for sources of variability, such as pipetting errors or uneven cell seeding. Increase the number of replicates for each concentration.

  • Complex Biological Responses: While not specifically documented for this compound, some compounds can exhibit non-monotonic dose-response curves (e.g., hormesis or a prozone-like effect) due to complex biological mechanisms.[8]

    • Action: If you consistently observe an atypical curve shape, it may reflect a genuine biological phenomenon. Further investigation into the underlying mechanism would be required.

Issue 3: Lack of Downstream Target Gene Modulation

Question: I am not observing the expected downregulation of HOXA9 and MEIS1 after this compound treatment, even with some growth inhibition. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Kinetics of Gene Repression: The timing of target gene downregulation can vary.

    • Action: Perform a time-course experiment to assess the expression of target genes at different time points after this compound treatment.

  • Target Engagement: It is crucial to confirm that this compound is engaging with its target, menin, within the cell.

    • Action: A co-immunoprecipitation (Co-IP) experiment can be performed to demonstrate the disruption of the menin-MLL interaction by this compound.

  • Alternative Oncogenic Pathways: The leukemia cells may have developed resistance through the activation of parallel oncogenic pathways that are independent of MLL-fusion-driven transcription.

    • Action: Investigate the activation status of other known cancer-driving pathways in your cells.

Issue 4: Discrepancy Between In Vitro and In Vivo Efficacy

Question: this compound shows potent activity in my cell culture experiments, but the in vivo efficacy in my mouse model is lower than expected. What could explain this?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics and Bioavailability: The dose, route of administration, and dosing schedule may not be optimal for maintaining a therapeutic concentration of this compound in vivo.

    • Action: Review the published pharmacokinetic data for this compound and optimize your in vivo study design accordingly.[1]

  • Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways that are not recapitulated in vitro.

    • Action: Consider the potential role of the microenvironment in your specific in vivo model.

  • Development of In Vivo Resistance: Resistance mechanisms may develop more readily in the complex in vivo setting.

    • Action: Analyze the molecular characteristics of the tumors from the in vivo study to investigate potential resistance mechanisms.

Data Summary

Table 1: In Vitro Activity of this compound and Comparators

CompoundTargetIC50 (nM)GI50 in MLL-AF9 cells (µM)
This compound Menin-MLL Interaction15.30.23
MI-503 Menin-MLL Interaction14.70.22
MI-372 Menin-MLL Interaction920> 10
MI-405 Menin-MLL Interaction15600> 10

Data compiled from multiple sources.[1][5][9]

Table 2: In Vivo Efficacy of this compound in an MV4;11 Xenograft Model

TreatmentDose and ScheduleOutcome
Vehicle N/AProgressive tumor growth
This compound 35 mg/kg, daily i.p.Significant reduction in tumor growth

Data from Borkin, D., et al. (2015). Cancer Cell.[1]

Experimental Protocols

Detailed Protocol: Co-Immunoprecipitation (Co-IP) to Verify Disruption of Menin-MLL Interaction

This protocol is adapted from standard Co-IP procedures and is intended to verify that this compound disrupts the interaction between menin and an MLL fusion protein (e.g., MLL-AF9) in a cellular context.

Materials:

  • HEK293T cells

  • Expression vector for FLAG-tagged MLL-AF9

  • Transfection reagent

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody

  • Anti-menin antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to 70-80% confluency.

    • Transfect the cells with the FLAG-MLL-AF9 expression vector using a suitable transfection reagent.

    • Allow cells to express the protein for 24-48 hours.

  • Inhibitor Treatment:

    • Treat the transfected cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for 4-6 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation to capture the MLL-AF9 fusion protein.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-menin antibody to detect co-immunoprecipitated menin.

    • As a control, probe a separate membrane with an anti-FLAG antibody to confirm the immunoprecipitation of MLL-AF9.

Expected Result: In the DMSO-treated sample, a band for menin should be detected, indicating its interaction with MLL-AF9. In the this compound-treated sample, the intensity of the menin band should be significantly reduced or absent, demonstrating the disruption of the menin-MLL interaction.

Visualizations

MI463_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MI463 This compound MI463->Menin Inhibits Interaction

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Line Selection (MLL-rearranged vs. Wild-type) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay gene_expression 4. Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) treatment->gene_expression protein_analysis 5. Protein Interaction Analysis (Co-Immunoprecipitation) treatment->protein_analysis data_analysis 6. Data Analysis and Interpretation viability_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow.

Troubleshooting_Tree start Unexpected Result: No/Low Efficacy of this compound check_compound Is the compound (this compound) okay? start->check_compound Start Here check_cells Are the cells appropriate? check_compound->check_cells Yes compound_sol Solution: Verify concentration, storage, and stability. check_compound->compound_sol No check_assay Is the assay protocol optimal? check_cells->check_assay Yes cells_sol1 Solution: Confirm MLL status. Check for resistance. check_cells->cells_sol1 No assay_sol1 Solution: Optimize incubation time. Adjust concentration range. check_assay->assay_sol1 No consider_resistance Possible Resistance Investigate further check_assay->consider_resistance Yes

Caption: Troubleshooting Decision Tree.

References

MI-463 Dosage Adjustment for Diverse Mouse Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on adjusting the dosage of MI-463, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, for various mouse models. The information is presented in a question-and-answer format to address specific challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established dosage of this compound for MLL-rearranged leukemia mouse models?

A1: Published studies have demonstrated the efficacy of this compound in mouse models of MLL-rearranged leukemia at dosages of 35 mg/kg administered once daily via intraperitoneal (i.p.) injection and 50 mg/kg administered twice daily via oral gavage.[1][2] These dosages have been shown to inhibit tumor growth and extend survival in xenograft and bone marrow transplantation models.[1][2]

Q2: Is there an established dosage for this compound in solid tumor models like neurofibromatosis or meningioma?

A2: Currently, there is no publicly available data on the use of this compound specifically in neurofibromatosis or meningioma mouse models. The primary application of this compound and other menin-MLL inhibitors has been in the context of hematological malignancies.[1][3][4] However, the menin-MLL interaction has been implicated in other cancers, including breast, prostate, and liver cancers, suggesting a potential for broader therapeutic applications.[4][5][6][7]

Q3: How should I determine a starting dosage for this compound in a new mouse model?

A3: When establishing a dosage for a new model, it is recommended to start with a dose that has been shown to be safe and effective in other models, such as the 35 mg/kg i.p. dose used in leukemia models.[1] A dose-escalation study is advisable to determine the maximum tolerated dose (MTD) and the optimal biological dose in your specific model. Key factors to consider include the tumor type, its growth rate, the genetic background of the mouse strain, and the specific endpoint of the study.

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule that inhibits the protein-protein interaction between menin and MLL.[1][3] This interaction is crucial for the leukemogenic activity of MLL fusion proteins.[1] By disrupting this interaction, this compound prevents the recruitment of the MLL complex to target genes, leading to the downregulation of key oncogenes such as HOXA9 and MEIS1.[1]

Q5: What are the expected downstream effects of this compound treatment?

A5: Successful target engagement by this compound should result in a dose-dependent decrease in the mRNA and protein levels of HOXA9 and MEIS1 in tumor tissue.[1] This can be assessed by techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting.

Troubleshooting Guide

Problem: No significant tumor growth inhibition is observed at the initial dose.

  • Possible Cause 1: Insufficient Dose. The initial dose may be too low for the specific tumor model.

    • Solution: Perform a dose-escalation study to identify a more effective dose, carefully monitoring for signs of toxicity.

  • Possible Cause 2: Poor Bioavailability. The route of administration or vehicle may not be optimal for your mouse model.

    • Solution: Consider alternative administration routes (e.g., oral gavage if i.p. was used) or different vehicle formulations. This compound has shown good oral bioavailability.[8]

  • Possible Cause 3: Tumor Insensitivity. The tumor model may not be dependent on the menin-MLL pathway.

    • Solution: Before starting in vivo studies, confirm the expression of menin and MLL in your tumor cells and their dependency on this pathway through in vitro experiments.

Problem: Signs of toxicity (e.g., weight loss, lethargy) are observed.

  • Possible Cause: Dose is too high. The administered dose exceeds the maximum tolerated dose (MTD) in your specific mouse strain or model.

    • Solution: Reduce the dosage or the frequency of administration. It is crucial to establish the MTD in a pilot study. Published studies with this compound in leukemia models reported no significant toxicity at effective doses.[1]

Problem: High variability in tumor response among mice.

  • Possible Cause: Inconsistent Administration. Variability in the injection or gavage technique can lead to inconsistent drug delivery.

    • Solution: Ensure all personnel are thoroughly trained in the administration techniques to minimize variability.

  • Possible Cause 2: Tumor Heterogeneity. The inherent biological variability of the tumor model.

    • Solution: Increase the number of mice per group to improve statistical power.

Quantitative Data Summary

Mouse ModelCompoundDosageAdministration RouteEfficacyReference
MLL-rearranged Leukemia (MV4;11 Xenograft)This compound35 mg/kg, once dailyIntraperitoneal (i.p.)Significant tumor growth inhibition[1]
MLL-rearranged Leukemia (Bone Marrow Transplant)This compound50 mg/kg, twice dailyOral gavageExtended survival[2]
Hepatocellular Carcinoma (Xenograft)MI-503Not specified in the provided textNot specifiedAntitumor activity in vivo[6]

Experimental Protocols

1. Preparation and Administration of this compound (Intraperitoneal Injection)

  • Vehicle Formulation: A common vehicle for this compound is a mixture of 25% DMSO, 25% PEG400, and 50% PBS.

  • Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG400 to the solution and mix thoroughly.

    • Add PBS to the desired final concentration and vortex until the solution is clear.

  • Administration:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure the needle is not in an organ or blood vessel.

    • Inject the solution slowly.

2. Preparation and Administration of this compound (Oral Gavage)

  • Vehicle Formulation: Formulations for oral gavage can vary. A suspension in a suitable vehicle like 0.5% methylcellulose or a solution in corn oil can be considered.

  • Preparation:

    • Prepare the appropriate vehicle.

    • Suspend or dissolve this compound in the vehicle to the desired concentration.

  • Administration:

    • Use a proper-sized, flexible gavage needle.

    • Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

    • Administer the solution slowly.

3. Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

  • Tissue Collection: At the study endpoint, excise tumor tissue and snap-freeze in liquid nitrogen or store in an RNA stabilization solution.

  • RNA Extraction: Extract total RNA from the tumor tissue using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, Actb), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative expression of the target genes.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_outcome Outcome Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to promoter HOXA9_MEIS1 HOXA9/MEIS1 DNA->HOXA9_MEIS1 Upregulates Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI463 This compound MI463->Menin Blocks Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Mouse Model pilot_study Pilot Study: Determine MTD and Optimal Dose start->pilot_study randomization Randomize Mice into Treatment Groups pilot_study->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint: Collect Tissues monitoring->endpoint analysis Analyze Data (Tumor Volume, Gene Expression) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A general experimental workflow for evaluating this compound efficacy in a mouse model.

References

Validation & Comparative

A Head-to-Head Comparison of MI-463 and MI-503 in MLL-Rearranged Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent small-molecule inhibitors, MI-463 and MI-503, in the context of Mixed Lineage Leukemia (MLL)-rearranged cancer models. The information presented is collated from preclinical studies to assist researchers in making informed decisions for their investigations.

Mechanism of Action

Both this compound and MI-503 are potent and selective inhibitors of the menin-MLL interaction.[1] In MLL-rearranged leukemias, the fusion of the MLL gene with one of over 60 partner genes results in the expression of oncogenic MLL fusion proteins. The leukemogenic activity of these fusion proteins is critically dependent on their interaction with the protein menin.[1] By binding to menin, this compound and MI-503 disrupt this crucial interaction, leading to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2] This targeted inhibition ultimately leads to cell differentiation, reduced proliferation, and apoptosis in MLL-rearranged leukemia cells.[3]

cluster_0 MLL Fusion Protein Complex cluster_1 Inhibitor Action cluster_2 Downstream Effects MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction is critical for leukemogenesis Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1) Menin->Target_Genes Upregulation MI_463 This compound MI_463->Menin Inhibition MI_503 MI-503 MI_503->Menin Inhibition Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives

Figure 1: Mechanism of action of this compound and MI-503.

Data Presentation

Table 1: In Vitro Potency and Cellular Activity
ParameterThis compoundMI-503Reference
Menin-MLL Interaction IC50 15.3 nM14.7 nM[2][4]
GI50 in MLL-AF9 transformed murine BMCs (7 days) 0.23 µM0.22 µM
GI50 in human MLL leukemia cell lines Not specified250 nM - 570 nM[3]
Table 2: In Vivo Efficacy in MLL Leukemia Xenograft Models
ParameterThis compoundMI-503Reference
Tumor Growth Inhibition (MV4;11 Xenograft) Strong inhibitionMore pronounced inhibition (>80% reduction)
Median Survival Extension (MLL-AF9 transplant model) ~70% increase~45% increase[5]
Table 3: Pharmacokinetic Properties
ParameterThis compoundMI-503Reference
Oral Bioavailability ~45%~75%[6][7]

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. These are generalized protocols based on standard laboratory practices and information from the cited literature.

Co-Immunoprecipitation (Co-IP) to assess Menin-MLL Interaction

This protocol is for verifying the disruption of the menin-MLL fusion protein interaction by the inhibitors.

  • Cell Lysis: MLL-rearranged leukemia cells (e.g., MV4;11) are treated with either this compound, MI-503, or a vehicle control (DMSO) for a specified time. Cells are then harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation: The cell lysates are pre-cleared with protein A/G beads. An antibody targeting menin or the MLL fusion partner is added to the lysate and incubated to form antibody-protein complexes.

  • Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads using a loading buffer and separated by SDS-PAGE. The presence of the interacting protein (MLL fusion partner or menin) is detected by Western blotting with a specific antibody. A reduction in the co-immunoprecipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & IP cluster_2 Analysis A Seed MLL-rearranged leukemia cells B Treat with this compound, MI-503, or Vehicle A->B C Incubate B->C D Cell Lysis C->D E Add Menin or MLL-fusion Antibody D->E F Add Protein A/G Beads E->F G Wash Beads F->G H Elute Proteins G->H I Western Blot for interacting protein H->I

Figure 2: General workflow for Co-Immunoprecipitation.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: MLL-rearranged leukemia cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or MI-503. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 7 days), with media and compound replenishment if necessary.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of MLL target genes.

  • Cell Treatment and RNA Extraction: MLL-rearranged leukemia cells are treated with this compound, MI-503, or a vehicle control. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene expression. A decrease in the expression of HOXA9 and MEIS1 in the inhibitor-treated samples compared to the control demonstrates on-target activity.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are subcutaneously or intravenously injected with a human MLL-rearranged leukemia cell line (e.g., MV4;11).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a palpable size. The mice are then randomized into treatment groups: vehicle control, this compound, and MI-503.

  • Compound Administration: The compounds are administered to the mice via a specified route (e.g., intraperitoneal or oral) and schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored.

  • Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or when the mice show signs of distress. The tumor volumes and survival rates of the different treatment groups are compared to evaluate the efficacy of the inhibitors.

cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Inject MLL leukemia cells into immunocompromised mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer this compound, MI-503, or Vehicle C->D E Monitor tumor volume and mouse survival D->E F Compare treatment groups to vehicle control E->F

Figure 3: Experimental workflow for in vivo xenograft studies.

Summary and Conclusion

Both this compound and MI-503 are highly potent inhibitors of the menin-MLL interaction with strong preclinical activity in MLL-rearranged leukemia models.

  • In vitro , both compounds exhibit similar low nanomolar IC50 values against the menin-MLL interaction and sub-micromolar GI50 values in MLL-rearranged cell lines.[2][4]

  • In vivo , both inhibitors demonstrate significant anti-tumor efficacy. However, in a head-to-head comparison using the MV4;11 xenograft model, MI-503 showed a more pronounced inhibition of tumor growth. Conversely, in an MLL-AF9 transplant model, this compound led to a greater extension in median survival.[5]

  • A key differentiator is their pharmacokinetic profile , with MI-503 possessing a higher oral bioavailability (~75%) compared to this compound (~45%).[6][7]

The choice between this compound and MI-503 for future research may depend on the specific experimental context, such as the desired route of administration and the specific MLL fusion subtype being investigated. The superior oral bioavailability of MI-503 may offer an advantage for in vivo studies requiring oral dosing. Both compounds represent valuable tools for elucidating the role of the menin-MLL interaction in leukemia and for the development of targeted therapies.

References

A Comparative Guide: MI-463 vs. Standard Chemotherapy for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel menin-MLL inhibitor, MI-463, and standard chemotherapy regimens for the treatment of Acute Myeloid Leukemia (AML), with a focus on preclinical data.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care has been intensive chemotherapy, typically a combination of cytarabine and an anthracycline (e.g., daunorubicin). While effective in inducing remission in a subset of patients, this approach is associated with significant toxicity and high rates of relapse, particularly in patients with high-risk genetic subtypes such as those with Mixed Lineage Leukemia (MLL) gene rearrangements.

This compound is a potent and orally bioavailable small-molecule inhibitor that targets the protein-protein interaction between menin and MLL. This interaction is critical for the leukemogenic activity of MLL fusion proteins. By disrupting this interaction, this compound offers a targeted therapeutic strategy for MLL-rearranged AML. This guide will compare the preclinical performance of this compound to standard chemotherapy, focusing on their mechanisms of action, efficacy, and safety profiles.

Mechanism of Action

This compound: A Targeted Epigenetic Modulator

This compound acts by disrupting the crucial interaction between menin and the MLL fusion proteins that drive oncogenesis in a significant subset of AML cases.[1][2] Menin serves as a scaffold protein, and its binding to the N-terminal fragment of MLL is essential for the recruitment of the MLL fusion protein complex to chromatin. This leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[3] this compound competitively binds to the MLL binding pocket on menin, thereby preventing the MLL fusion protein from localizing to its target genes and ultimately leading to a downregulation of their expression, inducing differentiation and apoptosis in leukemic cells.[4]

MI463_Mechanism MI_463 This compound Menin Menin MI_463->Menin Inhibits Interaction Differentiation_Apoptosis Cell Differentiation & Apoptosis Leukemia_Progression Leukemia_Progression

Standard Chemotherapy: Broad-Spectrum Cytotoxicity

Standard chemotherapy for AML typically involves a "7+3" regimen, which combines a 7-day infusion of cytarabine with a 3-day administration of an anthracycline, such as daunorubicin.

  • Cytarabine (Ara-C): A pyrimidine analog that, once converted to its active triphosphate form (ara-CTP), inhibits DNA polymerase, leading to a halt in DNA synthesis and repair.[5] Its incorporation into the DNA strand also triggers chain termination and apoptosis.

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA, thereby inhibiting topoisomerase II and preventing the relaxation of supercoiled DNA, which is necessary for DNA replication and transcription. It also generates free radicals that cause DNA and cell membrane damage.[5]

Unlike the targeted approach of this compound, standard chemotherapy agents exert their effects on all rapidly dividing cells, which accounts for their broad efficacy against various AML subtypes as well as their significant side effects.

Preclinical Efficacy: A Comparative Analysis

Direct head-to-head preclinical studies comparing this compound with standard chemotherapy are limited. However, a comparative analysis can be drawn from individual studies on their in vitro and in vivo activities.

In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and standard chemotherapy agents in various AML cell lines, with a focus on those with MLL rearrangements.

Compound Cell Line Genotype IC50 / GI50 (µM) Reference(s)
This compound Murine BMC (MLL-AF9)MLL-AF9GI50: 0.23[3]
MV4;11MLL-AF4GI50: ~0.25-0.57[4]
MOLM-13MLL-AF9GI50: ~0.25-0.57[4]
Cytarabine HL-60-IC50: ~0.1-0.5[5]
MV4-11MLL-AF4IC50: 0.26[5]
Daunorubicin HL-60-IC50: <0.1[5]

It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions across different studies. However, the data suggests that this compound demonstrates potent anti-leukemic activity in MLL-rearranged cell lines, with GI50 values in the sub-micromolar range, comparable to the IC50 values of standard chemotherapy agents. A key differentiator for this compound is its selectivity; it shows minimal effect on human leukemia cell lines without MLL translocations.[4]

In Vivo Anti-Leukemic Activity

In murine xenograft models of MLL-rearranged AML, this compound has demonstrated significant therapeutic potential.

  • Tumor Growth Inhibition: Once-daily intraperitoneal administration of this compound leads to strong inhibition of tumor growth in MV4;11 xenograft models.[3]

  • Survival Benefit: Treatment with this compound has been shown to substantially delay the progression of MLL leukemia and improve the survival of leukemic mice.

  • On-Target Effects: In vivo treatment with this compound leads to a significant reduction in the expression of MLL fusion protein target genes, HOXA9 and MEIS1.[3]

Standard chemotherapy also demonstrates potent in vivo anti-leukemic activity, forming the basis of its clinical use for decades. However, its efficacy in high-risk subtypes like MLL-rearranged AML is often limited by toxicity and the development of resistance.

Safety and Toxicity Profile

A significant advantage of targeted therapies like this compound is the potential for a wider therapeutic window compared to conventional chemotherapy.

This compound: Favorable Preclinical Safety

Preclinical studies have indicated that this compound is well-tolerated in murine models.

  • Low Toxicity: Pharmacologic inhibition of the menin-MLL interaction with this compound delays the progression of MLL leukemia without causing overt toxicity.[3]

  • Hematopoietic Sparing: Importantly, this compound does not appear to impair normal hematopoiesis in mice, suggesting that a sufficient therapeutic window can be achieved.[2] This is a critical distinction from standard chemotherapy, which is highly myelosuppressive.

  • Oral Bioavailability: this compound has high oral bioavailability (45%), which is advantageous for clinical administration.[3]

Standard Chemotherapy: Known Toxicities

The cytotoxic nature of standard chemotherapy leads to a well-documented and significant toxicity profile.

  • Myelosuppression: Severe and prolonged myelosuppression is a hallmark of induction chemotherapy, leading to neutropenia, thrombocytopenia, and anemia, and a high risk of life-threatening infections and bleeding.

  • Non-Hematological Toxicities: Other common side effects include mucositis, nausea, vomiting, diarrhea, hair loss, and cardiotoxicity (with anthracyclines).

Mechanisms of Resistance

The development of drug resistance is a major challenge in AML therapy.

Resistance to this compound

Preclinical and emerging clinical data for the menin inhibitor class have identified potential mechanisms of resistance:

  • On-Target Mutations: Point mutations in the MEN1 gene, which encodes for menin, can interfere with drug binding, thereby reducing the sensitivity of leukemic cells to menin inhibitors.[6][7][8]

  • Non-Genetic Resistance: Cells can adapt to treatment through epigenetic modifications and the activation of alternative signaling pathways, allowing them to bypass their dependency on the menin-MLL interaction.[6][9]

Resistance to Standard Chemotherapy

Resistance to cytarabine and daunorubicin is multifactorial and can involve:

  • Reduced Drug Uptake: Decreased expression of the nucleoside transporter hENT1 can limit the entry of cytarabine into leukemic cells.[10][11]

  • Impaired Activation: Reduced activity of the enzyme deoxycytidine kinase (dCK), which is required to phosphorylate cytarabine to its active form, can lead to resistance.[5][12]

  • Increased Inactivation: Overexpression of enzymes like cytidine deaminase can increase the degradation of cytarabine.[5]

  • Drug Efflux: The overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport chemotherapy agents out of the cell.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on AML cell lines.

  • Cell Plating: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Addition: Prepare serial dilutions of this compound or standard chemotherapy agents (cytarabine, daunorubicin) and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

MTT_Workflow Start Start Plate_Cells Plate AML Cells in 96-well Plate Start->Plate_Cells Add_Compound Add Serial Dilutions of This compound or Chemotherapy Plate_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50/GI50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of anti-leukemic agents.[13][14][15][16]

  • Cell Preparation: Culture and harvest a human MLL-rearranged AML cell line (e.g., MV4-11) during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium).

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.

  • Cell Implantation: Inject 1 x 10^6 to 5 x 10^6 AML cells intravenously or subcutaneously into each mouse.

  • Tumor Establishment: Allow the tumors to establish and become palpable (for subcutaneous models) or for leukemia to engraft (for systemic models), which can be monitored by bioluminescence imaging if cells are engineered to express luciferase.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) or standard chemotherapy (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group should receive the vehicle.

  • Monitoring: Monitor the mice regularly for tumor growth (caliper measurements for subcutaneous tumors), body weight, and signs of toxicity.

  • Endpoint Analysis: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood can be harvested to assess leukemic burden by flow cytometry or other methods.

Conclusion and Future Directions

This compound represents a promising targeted therapy for MLL-rearranged AML, a subtype with a historically poor prognosis. Its high potency, selectivity, and favorable preclinical safety profile offer a clear advantage over the broad cytotoxicity and significant side effects of standard chemotherapy. While direct comparative preclinical data is still emerging, the available evidence suggests that this compound and other menin inhibitors have the potential to significantly improve outcomes for this patient population.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents or low-dose chemotherapy to enhance efficacy and overcome resistance.[17][18][19][20]

  • Biomarker Development: Identifying biomarkers to predict response and resistance to menin inhibitors.

  • Clinical Translation: Continued clinical development of menin inhibitors, both as monotherapy and in combination regimens, is crucial to validate their preclinical promise in patients. Several menin inhibitors are currently in clinical trials for AML.[1][21]

The development of this compound and other menin inhibitors marks a significant step towards personalized medicine for AML, offering a targeted and potentially less toxic alternative to standard chemotherapy for patients with specific genetic drivers of their disease.

References

Validating the On-Target Effects of MI-463: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a novel inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the on-target activity of MI-463, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. We present key experimental protocols, comparative data with other menin-MLL inhibitors, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Introduction to this compound and the Menin-MLL Interaction

This compound is a highly potent and orally bioavailable small molecule that disrupts the interaction between menin and MLL.[1][2] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[3] MLL fusion proteins aberrantly recruit menin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][4] By competitively binding to menin, this compound evicts the MLL fusion protein from chromatin, leading to the downregulation of its target genes, cell differentiation, and ultimately, apoptosis of leukemia cells.[1][5]

Comparative Analysis of Menin-MLL Inhibitors

The landscape of menin-MLL inhibitors is rapidly evolving. This compound and its close analog, MI-503, were among the first potent, orally bioavailable compounds in this class.[1] Since their development, newer generation inhibitors have entered clinical trials, offering a broader context for evaluating the performance of this compound.

InhibitorIC50 (nM) vs. Menin-MLL InteractionGI50 (µM) in MLL-AF9 CellsKey Features
This compound 15.3[6][7]0.23[1][2][8]High potency, oral bioavailability (~45%)[1][2]
MI-50314.7[9]0.22[1]Similar potency to this compound, higher oral bioavailability (~75%)[1]
MI-372920[1]>10[1]Weaker analog, used as a negative control[1]
MI-40515600[1]>10[1]Weaker analog, used as a negative control[1]
VTP50469Not explicitly stated, but more potent than MI-503[5]More potent than MI-503[5]Rapid induction of gene expression changes[5]
SNDX-5613 (Revumenib)Potent (specific value not publicly available)Potent (specific value not publicly available)In clinical trials (AUGMENT-101)[3][10][11]
Enzomenib (DSP-5336)Potent (specific value not publicly available)Potent (specific value not publicly available)In clinical trials, shows a wide therapeutic window[12][13]

Key Experiments for On-Target Validation

To robustly validate the on-target effects of this compound, a series of well-established cellular and molecular assays should be performed.

Disruption of the Menin-MLL Interaction: Co-Immunoprecipitation (Co-IP)

This assay directly demonstrates that this compound disrupts the physical interaction between menin and the MLL fusion protein within a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment: Culture HEK293T cells and transfect with a construct expressing a tagged MLL fusion protein (e.g., MLL-AF9-Flag). Treat the transfected cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody to pull down the MLL-AF9 fusion protein and any interacting partners. Use protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against menin and the Flag tag (to confirm MLL-AF9 pulldown).

  • Analysis: A dose-dependent decrease in the amount of co-immunoprecipitated menin in the this compound-treated samples compared to the DMSO control indicates the disruption of the menin-MLL interaction.

Selective Growth Inhibition of MLL-Rearranged Leukemia Cells: Cell Viability Assay (MTT Assay)

This assay assesses the functional consequence of disrupting the menin-MLL interaction, which is expected to be the selective inhibition of proliferation in leukemia cells dependent on this interaction.

Experimental Protocol:

  • Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and non-MLL-rearranged control cell lines (e.g., K562, U937) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 7 days, as the anti-proliferative effects of menin inhibitors are often time-dependent.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of this compound. A significantly lower GI50 value in MLL-rearranged cells compared to control cells demonstrates on-target selectivity.

Downregulation of MLL Target Genes: Quantitative Real-Time PCR (qRT-PCR)

This molecular assay confirms that the phenotypic effects of this compound are mediated by the intended mechanism of action: the transcriptional repression of MLL target genes.

Experimental Protocol:

  • Cell Treatment and RNA Extraction: Treat MLL-rearranged leukemia cells with this compound (at a concentration around its GI50 value) or DMSO for 48-72 hours. Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for MLL target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in the mRNA levels of HOXA9 and MEIS1 in this compound-treated cells compared to the control demonstrates on-target gene regulation.

Visualizing the Pathway and Experimental Workflows

To further clarify the mechanism of action and the experimental approaches, the following diagrams were generated using Graphviz.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin Chromatin Chromatin Menin->Chromatin Recruits to MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_fusion->Menin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Activates Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives MI463 This compound MI463->Menin Inhibits Interaction

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_coip Co-Immunoprecipitation cluster_mtt MTT Assay cluster_qpcr qRT-PCR CoIP_start Treat MLL-AF9 transfected cells with this compound CoIP_lysis Cell Lysis CoIP_start->CoIP_lysis CoIP_ip Immunoprecipitate MLL-AF9 CoIP_lysis->CoIP_ip CoIP_wb Western Blot for Menin CoIP_ip->CoIP_wb CoIP_result Decreased Menin Co-IP CoIP_wb->CoIP_result MTT_start Treat MLL-rearranged and control cells with this compound MTT_incubate 7-day Incubation MTT_start->MTT_incubate MTT_add Add MTT Reagent MTT_incubate->MTT_add MTT_read Measure Absorbance MTT_add->MTT_read MTT_result Selective Growth Inhibition (Low GI50) MTT_read->MTT_result qPCR_start Treat MLL-rearranged cells with this compound qPCR_rna RNA Extraction qPCR_start->qPCR_rna qPCR_cdna cDNA Synthesis qPCR_rna->qPCR_cdna qPCR_run Real-Time PCR qPCR_cdna->qPCR_run qPCR_result Downregulation of HOXA9/MEIS1 qPCR_run->qPCR_result

Caption: Experimental workflow for validating the on-target effects of this compound.

Logical_Comparison cluster_direct_effects Direct On-Target Effects cluster_comparators Comparative Performance MI463 This compound Disruption Disruption of Menin-MLL Interaction (Co-IP) MI463->Disruption Growth_Inhibition Selective Growth Inhibition in MLL-r cells (MTT Assay) MI463->Growth_Inhibition Target_Gene_Repression Downregulation of HOXA9/MEIS1 (qRT-PCR) MI463->Target_Gene_Repression Potent_Analogs Potent Analogs (e.g., MI-503) Similar Potency MI463->Potent_Analogs Compare Weaker_Analogs Weaker Analogs (e.g., MI-372) No Significant Effect MI463->Weaker_Analogs Control Next_Gen_Inhibitors Next-Generation Inhibitors (Clinical) (e.g., Revumenib) Benchmark for Efficacy MI463->Next_Gen_Inhibitors Contextualize

Caption: Logical framework for comparing this compound's on-target effects.

Conclusion

Validating the on-target effects of this compound requires a multi-faceted approach that combines direct biochemical evidence of target engagement with functional cellular assays and molecular analysis of downstream signaling. By employing the detailed protocols for co-immunoprecipitation, MTT assays, and qRT-PCR, researchers can generate robust data to confirm the mechanism of action of this compound. Furthermore, comparing the performance of this compound with other menin-MLL inhibitors provides essential context for its potency and selectivity, ultimately strengthening the rationale for its further development as a targeted therapy for MLL-rearranged leukemias.

References

A Comparative Guide to Menin-MLL Inhibitors: Alternatives to MI-463

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This has made the menin-MLL interaction a prime target for therapeutic intervention. MI-463 was one of the early potent small molecule inhibitors of this interaction. However, the field has rapidly evolved, with several alternative compounds now in various stages of preclinical and clinical development. This guide provides a comparative overview of key alternatives to this compound, presenting their performance based on available experimental data, detailed experimental protocols for relevant assays, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Performance Comparison of Menin-MLL Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and its alternatives. This data provides a snapshot of their relative efficacy in disrupting the menin-MLL interaction and inhibiting the growth of leukemia cells.

Table 1: In Vitro Potency of Menin-MLL Inhibitors

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
This compound Menin-MLL InteractionFluorescence Polarization15.3[1]-
MI-503 Menin-MLL InteractionFluorescence Polarization14.7[2][3]9.3
Revumenib (SNDX-5613) Menin-MLL Interaction-10-20[4]0.149[4]
Ziftomenib (KO-539) Menin-MLL Interaction-<25 (in various MLL-r and NPM1mut cell lines)[5]-
DSP-5336 Menin-MLL InteractionTR-FRET≤ 50[6]-
JNJ-75276617 (Bleximenib) Menin-KMT2A Interaction-0.1 (human)[7], 0.045 (mouse)[7]-

Table 2: Cellular Activity of Menin-MLL Inhibitors in Leukemia Cell Lines

CompoundCell Line(s)Assay TypeGI50/IC50 (µM)
This compound MLL-AF9 transformed murine bone marrow cellsGrowth Inhibition0.23[1][8]
MI-503 MLL-AF9 transformed murine bone marrow cellsGrowth Inhibition0.22[2][9]
Human MLL leukemia cell linesGrowth Inhibition0.25 - 0.57[2][9]
Revumenib (SNDX-5613) MV4;11, RS4;11, MOLM-13, KOPN-8Anti-proliferative0.01 - 0.02[10]
Ziftomenib (KO-539) MOLM13, MV411, OCI-AML2, OCI-AML3Cell Viability<0.025
DSP-5336 MV4-11, MOLM-13, KOPN-8Anti-proliferative0.01 - 0.03[6]
JNJ-75276617 (Bleximenib) OCI-AML3Anti-proliferative0.045
RS4:11Anti-proliferative0.040

Signaling Pathway and Mechanism of Action

Menin-MLL inhibitors function by disrupting the protein-protein interaction between menin and the N-terminus of MLL or MLL-fusion proteins.[11] This interaction is crucial for the recruitment of the MLL complex to chromatin, where it promotes the expression of downstream target genes, most notably HOXA9 and MEIS1.[9][12] These genes are critical for maintaining the undifferentiated and proliferative state of leukemic cells. By inhibiting the menin-MLL interaction, these compounds lead to the downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis of the cancer cells.[5][9][12]

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_transcription Leukemogenic Gene Expression cluster_cytoplasm Cytoplasm Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA (HOXA9, MEIS1 promoters) Menin->DNA Tethers MLL_Fusion->DNA Binds to HOXA9 HOXA9 DNA->HOXA9 MEIS1 MEIS1 DNA->MEIS1 Proliferation Leukemic Cell Proliferation HOXA9->Proliferation Differentiation_Block Differentiation Block HOXA9->Differentiation_Block MEIS1->Proliferation MEIS1->Differentiation_Block Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Binds to Menin (Blocks MLL Interaction)

Caption: Menin-MLL Signaling Pathway in Leukemia.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel menin-MLL inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cellular and in vivo models. This multi-step process allows for a comprehensive characterization of a compound's potency, selectivity, and therapeutic potential.

Experimental_Workflow FP_Assay Fluorescence Polarization (FP) Assay (Biochemical Potency - IC50) MTT_Assay Cell Viability/Proliferation Assay (MTT) (Cellular Potency - GI50/IC50) FP_Assay->MTT_Assay Promising Compounds ChIP_Assay Chromatin Immunoprecipitation (ChIP-qPCR) (Target Engagement) MTT_Assay->ChIP_Assay Active Compounds qPCR_Assay Quantitative RT-PCR (qRT-PCR) (Downstream Gene Expression) MTT_Assay->qPCR_Assay Active Compounds In_Vivo In Vivo Xenograft Models (Efficacy and Toxicity) ChIP_Assay->In_Vivo qPCR_Assay->In_Vivo

Caption: Experimental Workflow for Menin-MLL Inhibitors.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the evaluation of menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and an MLL-derived peptide.

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • Fluorescently labeled MLL peptide (e.g., FAM-labeled MLL(1-15)).

    • Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Test compounds dissolved in DMSO.

    • 384-well, low-volume, black, round-bottom plates.

    • Plate reader with fluorescence polarization capabilities.

  • Protocol:

    • Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust polarization signal.

    • Serially dilute the test compounds in DMSO, and then further dilute in assay buffer.

    • In a 384-well plate, add the menin/fluorescent peptide solution to each well.

    • Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control (maximum polarization) and wells with only the fluorescent peptide as a positive control (minimum polarization).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of leukemia cell lines, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • MLL-rearranged or NPM1-mutated leukemia cell lines (e.g., MV4-11, MOLM-13).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

    • 96-well clear flat-bottom plates.

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Protocol:

    • Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]

    • Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of the test compounds in complete medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50/IC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR is used to determine if the inhibitor can displace the menin-MLL complex from the promoter regions of its target genes.

  • Reagents and Materials:

    • Leukemia cell line (e.g., MOLM-13).

    • Test inhibitor and DMSO.

    • Formaldehyde (37%).

    • Glycine.

    • ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer.

    • Antibodies against menin or MLL.

    • Protein A/G magnetic beads.

    • RNase A and Proteinase K.

    • qPCR primers for the promoter regions of HOXA9 and MEIS1.

    • SYBR Green qPCR master mix.

    • Real-time PCR system.

  • Protocol:

    • Treat leukemia cells with the test inhibitor or DMSO for 48-72 hours.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

    • Incubate the sheared chromatin with an antibody against menin or MLL overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

    • Perform qPCR using primers specific for the promoter regions of HOXA9 and MEIS1.

    • Analyze the data as a percentage of input DNA to determine the change in protein occupancy at the target gene promoters.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA levels of downstream target genes, such as HOXA9 and MEIS1, following inhibitor treatment.

  • Reagents and Materials:

    • Leukemia cell line.

    • Test inhibitor and DMSO.

    • RNA extraction kit (e.g., TRIzol or column-based kits).

    • Reverse transcription kit.

    • qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • SYBR Green qPCR master mix.

    • Real-time PCR system.

  • Protocol:

    • Treat leukemia cells with the test inhibitor or DMSO for 24-72 hours.

    • Harvest the cells and extract total RNA using a preferred method.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using primers for HOXA9, MEIS1, and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.

References

MI-463: A Targeted Approach for MLL-Rearranged Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the menin-MLL inhibitor MI-463 against other therapeutic strategies in patient-derived AML cells.

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the efficacy of this compound, a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This guide provides a detailed analysis of this compound's performance in primary patient-derived Acute Myeloid Leukemia (AML) cells, particularly those with MLL rearrangements, and juxtaposes its efficacy with other therapeutic alternatives.

This compound operates by disrupting the crucial interaction between menin and MLL fusion proteins, which is a primary driver in MLL-rearranged leukemias.[1] This targeted approach has shown significant promise in preclinical studies, demonstrating selective activity against leukemia cells harboring MLL translocations while sparing normal hematopoietic cells.[1][2]

Efficacy of this compound in Primary Patient-Derived AML Cells

Preclinical investigations have consistently highlighted the potent anti-leukemic effects of this compound in primary AML cells derived from patients with MLL translocations.

Key Findings:

  • Selective Cytotoxicity: this compound and its analogue, MI-503, have demonstrated marked efficacy in reducing the clonogenic efficiency of MLL leukemia patient samples at submicromolar concentrations.[3] In contrast, minimal effects were observed in primary AML samples lacking MLL translocations.[3][4]

  • Induction of Differentiation: Treatment with this compound has been shown to induce differentiation of primary MLL leukemia cells, a key therapeutic goal in AML.[3] This is evidenced by an increase in cell size and changes in cell morphology from primitive blasts to more mature myeloid cells.[3]

  • Inhibition of Cell Growth: A significant decrease in cell growth and the blast population was observed in MLL leukemia patient samples following treatment with this compound.[3][4]

Comparative Analysis with Alternative AML Therapies

The landscape of AML treatment is evolving with the advent of several targeted therapies. Here, we compare the efficacy of this compound with other notable alternatives.

Therapeutic AgentMechanism of ActionTarget AML SubtypeReported Efficacy in Patient-Derived or Clinical Settings
This compound Menin-MLL Interaction InhibitorMLL-rearranged (KMT2A-r) AMLReduces colony formation by over 50% in MLL patient samples at low micromolar concentrations.[2]
Venetoclax BCL-2 InhibitorBroad applicability, often in combinationIn combination with azacitidine, shows high response rates.[5][6]
Ivosidenib IDH1 InhibitorIDH1-mutated AMLAs a single agent, ORR of 54.5% and median OS of 12.6 months in newly diagnosed, IC-ineligible patients.[7]
Enasidenib IDH2 InhibitorIDH2-mutated AMLIn relapsed/refractory setting, CR rate of 19%.[7]
Midostaurin FLT3 InhibitorFLT3-mutated AMLApproved for newly diagnosed FLT3+ AML.[5]
DC Vaccine ImmunotherapyBroad applicabilityIn a Phase I/II trial for post-remission AML, 5-year overall survival was 75%.[8]

Experimental Protocols

Colony-Forming Assay in Primary AML Cells:

  • Primary human MLL leukemia cells and non-MLL AML cells were isolated from patient samples.

  • Cells were plated in methylcellulose medium supplemented with cytokines.

  • This compound or MI-503 was added to the culture at varying concentrations (e.g., 0.75-6 µM).[9]

  • Cultures were incubated for 10-14 days.

  • Colonies were counted and compared to DMSO-treated controls to determine the reduction in clonogenic efficiency.[3]

Flow Cytometry Analysis of Blasts:

  • Primary patient samples with and without MLL translocations were treated with this compound or DMSO for 7 days.[3]

  • Cells were stained with an anti-human CD45 antibody.

  • The percentage of hCD45+ blasts was quantified using flow cytometry to assess the reduction in the leukemic population.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its efficacy.

MI463_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds to DNA DNA MLL_Fusion->DNA Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Upregulates Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression MI463 This compound MI463->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in inhibiting the menin-MLL interaction.

Experimental_Workflow cluster_assays Efficacy Assessment Patient_Sample Primary AML Patient Sample Cell_Isolation Isolate Leukemia Cells Patient_Sample->Cell_Isolation Treatment Treat with This compound or Control Cell_Isolation->Treatment Colony_Assay Colony Forming Assay Treatment->Colony_Assay Flow_Cytometry Flow Cytometry (Blast %) Treatment->Flow_Cytometry Gene_Expression Gene Expression Analysis Treatment->Gene_Expression Data_Analysis Data Analysis and Comparison Colony_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in primary AML cells.

References

Cross-Validation of MI-463 Results with Genetic Approaches: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor MI-463 with genetic approaches for validating the menin-MLL interaction as a therapeutic target in leukemia. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding.

Introduction to this compound and the Importance of Cross-Validation

This compound is a potent, orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and the mixed-lineage leukemia (MLL) protein.[1][2][3][4] This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[5][6][7][8] this compound disrupts this interaction, leading to the downregulation of key target genes such as HOXA9 and MEIS1, which in turn inhibits cancer cell growth and promotes differentiation.[1][9][10]

While pharmacological inhibitors like this compound are valuable tools, genetic approaches provide an orthogonal method for target validation, strengthening the evidence for a drug's on-target effects.[5][11][12] Techniques such as CRISPR/Cas9-mediated gene knockout and RNA interference (shRNA or siRNA) can specifically eliminate or reduce the expression of the target protein (menin or the MLL fusion protein), allowing for a direct comparison of the resulting phenotype with that of the small-molecule inhibitor. A high degree of concordance between the effects of a pharmacological agent and genetic perturbation of its target provides strong evidence that the compound's activity is indeed mediated through the intended mechanism of action.

The Menin-MLL Signaling Pathway

The menin-MLL interaction is a key component of a protein complex that regulates gene expression through histone methylation. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits this complex to specific gene promoters, leading to the upregulation of oncogenes like HOXA9 and MEIS1. This compound and genetic approaches, such as MEN1 knockout, aim to disrupt this pathogenic signaling.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_intervention Intervention Points MLL_fusion MLL Fusion Protein Complex MLL-Menin Complex MLL_fusion->Complex Binds Menin Menin (MEN1) Menin->Complex Binds DNA DNA Complex->DNA Binds to Promoters H3K4me Histone H3K4 Methylation DNA->H3K4me Catalyzes HOXA9_MEIS1 HOXA9/MEIS1 Upregulation H3K4me->HOXA9_MEIS1 Leads to Leukemia Leukemic Proliferation & Survival HOXA9_MEIS1->Leukemia MI463 This compound MI463->Complex Inhibits Interaction Genetic Genetic Approaches (e.g., MEN1 KO) Genetic->Menin Ablates Protein

Caption: The Menin-MLL signaling pathway and points of intervention.

Comparative Data: this compound vs. Genetic Approaches

The following tables summarize the quantitative data from studies utilizing this compound and genetic approaches to target the menin-MLL axis in leukemia cell lines. The data demonstrates a strong correlation between the pharmacological and genetic methods in their effects on cell viability and target gene expression.

Table 1: Comparison of Effects on Cell Viability

InterventionCell LineAssayEndpointResultReference
This compound MLL-AF9 transformed BMCsCell GrowthGI500.23 µM[1][2][9]
MV4;11 (MLL-AF4)Cell GrowthGI50~0.25-0.57 µM[9]
MEN1 Knockout MLL-AF9 transformed myeloid cellsProliferationCell CountSuppression of proliferation[9][13]
MLL-AF9 leukemia cellsProliferationCell CountRobust inhibition of proliferation[10]
MLL-AF9 Knockdown THP-1 (MLL-AF9)ProliferationCell CountImpairment of growth[14]

Table 2: Comparison of Effects on Downstream Target Gene Expression

InterventionCell LineGeneMethodResultReference
This compound MLL-AF9 BMCsHoxa9, Meis1qRT-PCRMarkedly reduced expression[1][9]
MEN1 Knockout MLL-AF9 transformed cellsHoxa9Real-time RT-PCRReduction of Hoxa9 expression[9][13]
Men1-/- Embryoid BodiesHoxa9qRT-PCRReduced expression of Hoxa9[15]
MLL-AF9 Knockdown THP-1 (MLL-AF9)HOXA9RT-qPCRReduced HOXA9 transcript levels[14]

Experimental Protocols

This section provides an overview of the methodologies for pharmacological inhibition with this compound and genetic validation using CRISPR/Cas9.

Pharmacological Inhibition with this compound

Objective: To assess the effect of this compound on the proliferation and gene expression of MLL-rearranged leukemia cells.

Materials:

  • This compound (stock solution in DMSO)

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, THP-1)

  • Appropriate cell culture medium and supplements

  • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Culture: Maintain leukemia cell lines in the recommended culture medium at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Seed cells in 96-well plates at a predetermined density.

    • Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubate for a specified period (e.g., 7 days).

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

  • Gene Expression Analysis (qRT-PCR):

    • Treat cells with this compound at a concentration near the GI50 or DMSO for a specified time (e.g., 6 days).

    • Harvest cells and extract total RNA.

    • Synthesize cDNA and perform qRT-PCR for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization.

    • Analyze the relative gene expression changes.

Genetic Validation with CRISPR/Cas9

Objective: To validate the on-target effects of this compound by knocking out the MEN1 gene and observing the phenotypic and molecular consequences.

Materials:

  • Leukemia cell line expressing Cas9.

  • Lentiviral vectors encoding sgRNAs targeting MEN1 and a non-targeting control sgRNA.

  • Lentivirus production reagents.

  • Polybrene or other transduction enhancers.

  • Puromycin or other selection agents.

  • Reagents for genomic DNA extraction and PCR for knockout validation.

  • Reagents for cell proliferation and gene expression analysis as described above.

Procedure:

  • Lentivirus Production: Produce lentiviral particles for MEN1-targeting and control sgRNAs in a packaging cell line (e.g., HEK293T).

  • Transduction: Transduce the Cas9-expressing leukemia cells with the lentiviral particles.

  • Selection: Select for transduced cells using the appropriate selection agent.

  • Knockout Validation:

    • Expand the selected cell populations.

    • Extract genomic DNA and perform PCR and Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels in the MEN1 gene.

    • Confirm loss of menin protein expression by Western blot.

  • Phenotypic and Molecular Analysis:

    • Perform cell proliferation assays and qRT-PCR for downstream target genes on the MEN1 knockout and control cell populations, as described for the this compound experiments.

Experimental Workflow and Logical Comparison

The following diagrams illustrate the experimental workflow for comparing this compound and genetic approaches, and the logical framework for cross-validation.

Experimental_Workflow Comparative Experimental Workflow cluster_MI463 Pharmacological Arm cluster_Genetic Genetic Arm Start MLL-rearranged Leukemia Cell Line Treat_MI463 Treat with this compound (Dose-response) Start->Treat_MI463 Transduce_sgRNA Transduce with sgRNA-MEN1/Control Start->Transduce_sgRNA Assay_MI463 Phenotypic & Molecular Assays Treat_MI463->Assay_MI463 Compare Compare Results Assay_MI463->Compare Select_KO Select & Validate MEN1 Knockout Transduce_sgRNA->Select_KO Assay_KO Phenotypic & Molecular Assays Select_KO->Assay_KO Assay_KO->Compare Conclusion Conclusion on On-Target Efficacy Compare->Conclusion

Caption: Workflow for comparing this compound and genetic validation.

Logical_Framework Logical Framework for Cross-Validation Hypothesis Hypothesis: This compound acts by inhibiting the menin-MLL interaction Prediction1 Prediction 1: This compound treatment will cause phenotypes A, B, C Hypothesis->Prediction1 Prediction2 Prediction 2: Genetic ablation of MEN1 will cause phenotypes A, B, C Hypothesis->Prediction2 Experiment1 Experiment: Treat cells with this compound Prediction1->Experiment1 Experiment2 Experiment: Generate MEN1 knockout cells Prediction2->Experiment2 Result1 Observation: Phenotypes A, B, C are observed Experiment1->Result1 Result2 Observation: Phenotypes A, B, C are observed Experiment2->Result2 Conclusion Conclusion: High concordance supports the hypothesis of on-target activity Result1->Conclusion Result2->Conclusion

Caption: Logical framework for cross-validating this compound's mechanism.

Conclusion

The data presented in this guide demonstrates a strong concordance between the effects of the pharmacological inhibitor this compound and genetic approaches targeting the menin-MLL interaction. Both methods lead to a reduction in the proliferation of MLL-rearranged leukemia cells and the downregulation of critical downstream target genes such as HOXA9 and MEIS1. This cross-validation provides robust evidence that this compound exerts its anti-leukemic effects through the specific inhibition of the menin-MLL interaction, reinforcing the therapeutic potential of this strategy. For researchers in drug development, these findings underscore the importance of employing orthogonal genetic methods to validate the mechanism of action of small-molecule inhibitors.

References

A Comparative Analysis of MI-463 and Revumenib: Two Menin-MLL Inhibitors Targeting Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the landscape of targeted therapies for acute leukemia, particularly those harboring KMT2A (MLL) rearrangements or NPM1 mutations, two small molecule inhibitors, MI-463 and revumenib (SNDX-5613), have emerged as significant contenders. Both agents function by disrupting the critical protein-protein interaction between menin and the KMT2A/MLL1 protein, a key driver of leukemogenesis in these subtypes. This guide provides a comprehensive, data-supported comparison of this compound and revumenib to inform researchers, clinicians, and drug development professionals.

Mechanism of Action: A Shared Target

Both this compound and revumenib are potent, orally bioavailable small molecules designed to inhibit the menin-KMT2A/MLL1 interaction.[1][2] Menin acts as a scaffold protein, and its interaction with KMT2A fusion proteins is essential for the aberrant transcriptional program that drives leukemic cell proliferation and blocks differentiation.[3][4] By binding to menin, these inhibitors prevent its association with KMT2A, leading to the downregulation of downstream target genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemic cells.[5][6]

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for this compound and revumenib, highlighting their potency, efficacy, and pharmacokinetic properties. It is important to note that this compound data is primarily from preclinical studies, while revumenib has advanced to clinical trials, making a direct head-to-head comparison challenging.

Table 1: In Vitro Potency
ParameterThis compoundRevumenib (SNDX-5613)Reference(s)
Target Menin-MLL InteractionMenin-MLL Interaction[1][2]
Binding Affinity (Ki) Not explicitly reported0.149 nM[4]
IC50 (Menin-MLL Interaction) 15.3 nMNot explicitly reported[3]
Cell-based IC50 Not explicitly reported10-20 nM (in MLLr cell lines)[3][4]
GI50 (Cell Growth Inhibition) 0.23 µM (230 nM) (in MLL-AF9 transformed murine bone marrow cells)Not explicitly reported[1]
Table 2: In Vivo Efficacy (Preclinical Mouse Models)
ParameterThis compoundRevumenib (SNDX-5613)Reference(s)
Model MV4;11 human MLL leukemia xenograftMOLM-13 disseminated xenografts[3][7]
Dosing 35 mg/kg, i.p., once daily5, 15, 50 mg/kg, oral gavage[3][7]
Efficacy ~3-fold decrease in tumor volume at 28 daysSignificant survival benefit and leukemic control[3][7]
Table 3: Pharmacokinetic Profile
ParameterThis compound (in mice)Revumenib (in humans)Reference(s)
Oral Bioavailability ~45%Data not available[3]
Half-life (t1/2) Data not available7.5 hours (with strong CYP3A4 inhibitors)
Table 4: Clinical Efficacy of Revumenib (AUGMENT-101 Trial)
Patient PopulationEndpointResultReference(s)
R/R KMT2A-rearranged Acute LeukemiaCR + CRh Rate22.8%[8]
Overall Response Rate (ORR)63.2%[8]
MRD Negativity in Responders70%[8]
R/R NPM1-mutant AMLCR + CRh Rate23%
Overall Response Rate (ORR)47%
MRD Negativity in Responders64%

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; MRD = Minimal Residual Disease; AML = Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

Objective: To determine if the inhibitor can disrupt the interaction between menin and MLL fusion proteins within a cellular context.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured and transfected with a plasmid expressing a tagged MLL fusion protein (e.g., MLL-AF9).

  • Inhibitor Treatment: Transfected cells are treated with the menin inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a specified period.

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the MLL fusion protein. Protein A/G beads are then added to pull down the antibody-protein complex.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both the MLL fusion protein tag and menin to detect the presence of each protein in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated menin in the presence of the inhibitor indicates disruption of the interaction.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the inhibitor on the proliferation of leukemia cells.

Methodology:

  • Cell Seeding: Leukemia cell lines (e.g., MV4;11 with an MLL rearrangement) are seeded in 96-well plates.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 7 days), with media and inhibitor being replenished as needed.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the half-maximal growth inhibitory concentration (GI50).

Mouse Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

Methodology:

  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human leukemia cells (e.g., MV4;11 or MOLM-13).

  • Tumor Growth/Leukemia Establishment: The tumors are allowed to grow to a palpable size, or leukemia is allowed to establish in the case of intravenous injection.

  • Inhibitor Administration: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound or revumenib) via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia burden is monitored by bioluminescence imaging (if cells are engineered to express luciferase). Body weight and general health of the mice are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or when mice show signs of advanced disease. Tumor growth inhibition and survival benefit are then calculated.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering HOXA9_MEIS1 HOXA9/MEIS1 Chromatin->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) HOXA9_MEIS1->Leukemogenesis Drives Inhibitor This compound or Revumenib Inhibitor->Menin Binds to & Blocks Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo Animal Models start Start: Identify Inhibitor in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo binding Binding Assay (IC50) in_vitro->binding cell_viability Cell Viability (GI50) in_vitro->cell_viability co_ip Co-Immunoprecipitation in_vitro->co_ip clinical Clinical Trials in_vivo->clinical pk Pharmacokinetics in_vivo->pk xenograft Xenograft Efficacy in_vivo->xenograft end Outcome Assessment clinical->end Comparative_Analysis cluster_shared Shared Characteristics MI463 This compound Preclinical Stage GI50: ~230 nM Oral Bioavailability (mice): ~45% shared_features Target: Menin-MLL Interaction Mechanism: Disruption of Protein-Protein Interaction Indication: KMT2A-rearranged/NPM1-mutant Leukemia Revumenib Revumenib (SNDX-5613) Clinical Stage Cell-based IC50: 10-20 nM Binding Ki: 0.149 nM Clinically validated efficacy

References

MI-463's Impact on Cell Differentiation Markers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MI-463's effect on cell differentiation markers against other prominent inhibitors in the context of MLL-rearranged leukemia. The data presented is supported by experimental protocols and visualizations to facilitate a deeper understanding of the compound's performance.

This compound is a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical driver in the pathogenesis of MLL-rearranged leukemias. By disrupting this interaction, this compound induces differentiation of leukemic blasts into mature myeloid cells, offering a promising therapeutic strategy. This guide evaluates the quantitative effects of this compound on key cell differentiation markers and compares its performance with other targeted inhibitors, including the menin-MLL inhibitor MI-503, the DOT1L inhibitor EPZ-5676, and the BET inhibitor OTX015.

Comparative Efficacy on Cell Differentiation Markers

Treatment with this compound and its counterparts leads to significant changes in the expression of cell surface and genetic markers associated with myeloid differentiation. The following table summarizes the quantitative effects of these inhibitors on key markers in MLL-rearranged leukemia cell lines.

InhibitorTargetCell LineMarkerEffectConcentrationTime Point
This compound Menin-MLLMLL-AF9 BMCsCD11bSubstantial IncreaseNot specified7 days
MI-503 Menin-MLLMLL-AF9 BMCsCD11b~40% increase in positive cells1 µM7 days
EPZ-5676 DOT1LMurine MLL-AF9CD11bDose-dependent increase100 nM - 1 µM3 days
OTX015 BETOCI-AML3CD11bSignificant Increase500 nM48-72 hours
This compound Menin-MLLMLL-AF9 BMCsHoxa9Marked ReductionSub-micromolar6 days
This compound Menin-MLLMLL-AF9 BMCsMeis1Marked ReductionSub-micromolar6 days
MI-503 Menin-MLLMV4;11HOXA9Significant Reduction0.6 µM10 days
MI-503 Menin-MLLMV4;11MEIS1Significant Reduction0.6 µM10 days
EPZ-5676 DOT1LPatient-derived XenograftsMEIS1Significant ReductionNot specifiedNot specified
EPZ-5676 DOT1LPatient-derived XenograftsHOXA10Significant ReductionNot specifiedNot specified

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound and a typical experimental workflow for assessing cell differentiation markers.

MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA DNA MLL_fusion->DNA DNA->Target_Genes Upregulation Leukemia_Proliferation Leukemia Proliferation Target_Genes->Leukemia_Proliferation Transcription_Blocked Transcription Blocked Differentiation Cell Differentiation Transcription_Blocked->Differentiation MI463 This compound MI463->Menin Inhibits

Caption: Signaling pathway of menin-MLL interaction and its inhibition by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of Differentiation Markers Leukemia_Cells Leukemia Cell Culture (e.g., MV4;11, MOLM-13) Treatment Treat with Inhibitor (this compound or Alternative) Leukemia_Cells->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Flow_Cytometry Flow Cytometry (CD11b Staining) Harvest_Cells->Flow_Cytometry RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis qRT_PCR qRT-PCR (HOXA9, MEIS1) RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis

MI-463 Demonstrates High Selectivity for MLL-Rearranged Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

MI-463, a potent small-molecule inhibitor, exhibits significant therapeutic promise by selectively targeting leukemia cells harboring Mixed Lineage Leukemia (MLL) gene rearrangements while sparing their wild-type counterparts. This selectivity stems from its specific mechanism of action, disrupting the critical interaction between the protein menin and MLL fusion proteins, a hallmark of this aggressive form of leukemia.

Preclinical studies have robustly demonstrated that this compound induces substantial growth inhibition and differentiation in MLL-rearranged (MLL-r) leukemia cells. In contrast, cells lacking MLL translocations, including normal hematopoietic cells, remain largely unaffected. This differential activity underscores the potential for a wide therapeutic window, a crucial aspect for the clinical success of any anti-cancer agent. The on-target activity of this compound has been validated through the observed downregulation of key MLL fusion target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[1][2][3][4] In vivo studies in mouse models of MLL leukemia have further corroborated these findings, showing significant reduction in tumor burden and prolonged survival without overt signs of toxicity to normal hematopoiesis.[1][2][5]

Quantitative Analysis of Cellular Selectivity

The selective efficacy of this compound is evident in the stark contrast in its half-maximal growth inhibitory concentration (GI50) between MLL-rearranged and wild-type cells.

Cell LineGenotype/DescriptionThis compound GI50 (µM)Reference
MLL-Rearranged
Murine BMC (MLL-AF9)Bone marrow cells transformed with MLL-AF9 oncogene0.23[1][2]
MV4;11Human AML with MLL-AF4 fusionNot explicitly stated for this compound alone, but shows strong inhibition[1][2]
MOLM-13Human AML with MLL-AF9 fusionNot explicitly stated for this compound alone, but shows strong inhibition[2]
Wild-Type (Non-MLL-r)
Murine BMC (Hoxa9/Meis1)Bone marrow cells transformed with Hoxa9/Meis1No effect observed[1][2]
K562Human CML, MLL wild-typeMinimal effect[6]
U937Human histiocytic lymphoma, MLL wild-typeMinimal effect[6]

Furthermore, studies on primary patient samples have shown that this compound substantially reduces the clonogenic efficiency of cells from MLL leukemia patients at submicromolar concentrations, while having minimal impact on samples from AML patients without MLL translocations.[1][2]

Experimental Methodologies

The following protocols are representative of the key experiments used to evaluate the selectivity of this compound.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 7 days.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. The relative cell viability is calculated as a percentage relative to the untreated control cells.[7][8]

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins interact within a cell.

  • Cell Lysis: Lyse HEK293T cells transfected to express Flag-tagged MLL-AF9 and treated with this compound or DMSO.

  • Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody conjugated to beads to pull down the MLL-AF9 protein and any interacting partners.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against menin and the Flag tag to detect the presence of the respective proteins in the complex. A reduction in the menin signal in the this compound-treated sample indicates inhibition of the menin-MLL interaction.[9][10]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression levels of specific genes.

  • RNA Extraction: Isolate total RNA from MLL-rearranged cells treated with this compound or DMSO for a specified period (e.g., 6 days).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • PCR Amplification: Perform real-time PCR using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in treated versus control cells.[1][4]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical basis for this compound's selectivity.

MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to promoter of Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis MI463 This compound MI463->Menin Inhibits Interaction

Caption: Signaling pathway of MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_lines Cell Lines cluster_assays Assays MLL_r MLL-rearranged (e.g., MV4;11) Treatment Treat with this compound (Dose-response) MLL_r->Treatment WT Wild-Type (e.g., K562) WT->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Gene_Expression Gene Expression (qRT-PCR for HOXA9, MEIS1) Treatment->Gene_Expression Differentiation Differentiation (Flow cytometry for CD11b) Treatment->Differentiation Analysis Compare GI50 & Gene Expression Viability->Analysis Gene_Expression->Analysis Differentiation->Analysis

Caption: Experimental workflow for assessing the selectivity of this compound.

Logical_Relationship MLL_r_Cells MLL-rearranged Cells Menin_MLL_Interaction Menin-MLL Fusion Interaction is CRITICAL for survival MLL_r_Cells->Menin_MLL_Interaction WT_Cells Wild-Type Cells No_Menin_MLL_Interaction No Menin-MLL Fusion Interaction dependency WT_Cells->No_Menin_MLL_Interaction Inhibition Inhibition of Menin-MLL Interaction Menin_MLL_Interaction->Inhibition No_Effect No Significant Effect No_Menin_MLL_Interaction->No_Effect MI463 This compound MI463->Inhibition Cell_Death Cell Death & Differentiation Inhibition->Cell_Death

Caption: Logical relationship of this compound's selective action on MLL-r vs. wild-type cells.

References

Safety Operating Guide

Proper Disposal of MI-463: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of MI-463, a potent inhibitor of the Menin-MLL interaction. Adherence to these guidelines is crucial to minimize risks and ensure compliance with regulatory standards.

Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment of this compound waste must be conducted. This compound is a bioactive small molecule, and while comprehensive toxicological data may be limited, it should be handled as a potentially hazardous substance.

Key Hazard Considerations:

  • Toxicity: As an inhibitor of a critical protein-protein interaction involved in leukemia, this compound should be considered toxic.

  • Solvents: this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The disposal procedure must account for the hazards associated with the solvent.

  • Form: Waste may be in solid (unused compound), liquid (solutions), or contaminated solid (e.g., pipette tips, gloves) forms.

Based on these considerations, this compound waste should be classified as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.

Quantitative Data for Disposal

PropertyValueSignificance for Disposal
Chemical Formula C₂₄H₂₃F₃N₆SIndicates the presence of fluorine, nitrogen, and sulfur, which may require specific disposal considerations.
Molecular Weight 484.5 g/mol Relevant for calculating concentrations in waste streams.
Solubility Soluble in DMSO and EthanolThe solvent used will be a primary component of the liquid waste and must be managed as hazardous waste.
Physical Form Crystalline solidSolid waste must be segregated from liquid waste.
Storage Temperature -20°CWhile not directly related to disposal, it indicates the need for controlled handling during waste accumulation.

Decontamination Protocol

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

Materials:

  • 70% Ethanol or a suitable laboratory disinfectant

  • Absorbent pads

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Prepare the Area: Ensure the work area is clear of any unnecessary items.

  • Wipe Surfaces: Liberally apply 70% ethanol to a clean absorbent pad. Wipe down all contaminated surfaces, including benchtops, fume hood sash, and equipment.

  • Clean Equipment: For non-disposable equipment, wipe the exterior with 70% ethanol. If internal contamination is possible, follow the manufacturer's instructions for cleaning, ensuring the cleaning waste is collected as hazardous.

  • Dispose of Cleaning Materials: All used absorbent pads, wipes, and disposable PPE (gloves) must be disposed of as contaminated solid waste.

  • Wash Hands: After completing the decontamination procedure, thoroughly wash your hands with soap and water.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MI463_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containerization Containerization cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO, etc.) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, scalpels) waste_type->sharps_waste Sharps solid_container Collect in a labeled, sealed hazardous waste bag or container. Label: 'this compound Solid Waste' solid_waste->solid_container liquid_container Collect in a compatible, sealed, and labeled hazardous waste container. Label: 'this compound in [Solvent]' liquid_waste->liquid_container sharps_container Collect in a designated puncture-proof sharps container. sharps_waste->sharps_container storage Store in designated hazardous waste accumulation area. solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for pickup by licensed hazardous waste disposal service. storage->pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

A. Solid Waste (Unused this compound, Contaminated Labware)

  • Segregation: Collect all solid waste contaminated with this compound separately from other laboratory trash. This includes:

    • Unused or expired solid this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated consumables like pipette tips, tubes, and flasks.

  • Containerization: Place all solid waste into a clearly labeled, durable, and sealable hazardous waste container. The label should include:

    • "Hazardous Waste"

    • "this compound Solid Waste"

    • The primary hazards (e.g., "Toxic")

    • The date of accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

B. Liquid Waste (this compound Solutions)

  • Segregation: Collect all liquid waste containing this compound. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use a compatible, leak-proof, and sealable container for liquid waste. The container should be clearly labeled with:

    • "Hazardous Waste"

    • "this compound in [Name of Solvent, e.g., DMSO]"

    • An approximate concentration of this compound.

    • The date of accumulation.

    • Never fill the container to more than 90% capacity to allow for expansion.

  • Storage: Store the sealed liquid waste container in secondary containment within a designated hazardous waste accumulation area.

C. Sharps Waste

  • Segregation: Any sharps (needles, syringes, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.

  • Containerization: Place sharps directly into a puncture-proof, leak-proof sharps container.

  • Storage: Once the sharps container is full (do not overfill), seal it and place it in the designated hazardous waste accumulation area.

Final Disposal

All this compound waste must be disposed of through your institution's licensed hazardous waste management vendor. Contact your EHS office to schedule a pickup. Provide them with a clear inventory of the waste being disposed of.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and regulatory requirements in your location.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.